Gardiquimod hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H24ClN5O |
|---|---|
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H23N5O.ClH/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);1H |
Clave InChI |
YHVYOGAFUOQBOL-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Gardiquimod Hydrochloride: A Deep Dive into its Mechanism of Action as a TLR7 Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Gardiquimod (B607600) hydrochloride, a potent synthetic imidazoquinoline compound, has emerged as a significant modulator of the innate immune system. Its primary mechanism of action involves the specific activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor pivotal in the detection of single-stranded viral RNA. This targeted agonism triggers a cascade of downstream signaling events, culminating in the robust production of pro-inflammatory cytokines and type I interferons, thereby orchestrating a powerful antiviral and antitumor immune response. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and cellular consequences of Gardiquimod's engagement with TLR7, offering valuable insights for researchers and professionals in drug development.
Introduction to Gardiquimod Hydrochloride and TLR7
Gardiquimod is a small molecule immune response modifier that functions as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is a member of the Toll-like receptor family of pattern recognition receptors that play a crucial role in the innate immune system.[3][4] Located within the endosomal compartment of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, TLR7 is responsible for recognizing single-stranded RNA (ssRNA) viruses.[3][5] Upon activation, TLR7 initiates a signaling cascade that leads to the production of a variety of cytokines, including type I interferons (IFN-α/β), which are critical for antiviral defense.[3][4] Gardiquimod mimics the action of viral ssRNA, thereby potently activating this pathway.[4] It is noted to be more potent than the related imidazoquinoline compound, Imiquimod (B1671794).[1][6] While Gardiquimod is highly specific for TLR7, at high concentrations (>10 µg/ml), it may also activate human TLR8.[1][6]
Mechanism of Action: TLR7 Activation and Downstream Signaling
The interaction of Gardiquimod with TLR7 initiates a well-defined signaling cascade, primarily through the MyD88-dependent pathway. This pathway is central to the induction of inflammatory cytokines and type I interferons.
Binding to TLR7
The MyD88-Dependent Signaling Pathway
Upon activation by Gardiquimod, TLR7 recruits the Toll-interleukin 1 receptor (TIR) domain-containing adaptor protein, Myeloid differentiation primary response 88 (MyD88).[5][8] This initiates the formation of a larger signaling complex, the Myddosome, which leads to the activation of two major downstream transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[5][9]
The key steps in this pathway are as follows:
-
Recruitment of IRAKs: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[9][10]
-
Activation of TRAF6: Activated IRAK1 then associates with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[9][10]
-
Activation of TAK1: TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.[9]
-
NF-κB Activation: The activated TAK1 complex phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes.[9]
-
IRF7 Activation: Concurrently, a complex involving MyD88, IRAK1, IRAK4, IKKα, and TRAF3 is formed, leading to the phosphorylation and activation of IRF7. Activated IRF7 dimerizes and translocates to the nucleus to drive the expression of type I interferon genes, most notably IFN-α.
Quantitative Data on Gardiquimod Activity
The potency of Gardiquimod has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Activity of Gardiquimod
| Parameter | Cell Line | Assay | Effective Concentration | Result | Reference |
| NF-κB Activation | HEK-Blue™ hTLR7 | SEAP Reporter Assay | 0.1 - 3 µg/mL | Dose-dependent increase in NF-κB activity | [6] |
| NF-κB/IRF Activation | THP1-Dual™ | SEAP/Lucia Reporter Assay | ~1 µg/mL | Activation of both NF-κB and IRF pathways | [6] |
| IFN-α Induction | Human PBMCs | ELISA | 1 µM | Significant IFN-α production detected at 2h, sustained for 48h | [3] |
| IL-12p70 Production | RAW264.7 macrophages | ELISA | 1 µg/mL | Increased IL-12p70 secretion after 48h and 72h | [1] |
| Splenocyte Proliferation | Murine Splenocytes | MTT Assay | 1.25 µg/mL | Enhanced proliferation | [2] |
Table 2: In Vivo Activity of Gardiquimod
| Animal Model | Disease Model | Gardiquimod Dose | Outcome | Reference |
| C57BL/6 Mice | B16 Melanoma | 1 mg/kg (i.p.) | Delayed tumor growth and suppressed lung metastasis | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Gardiquimod.
HEK-Blue™ TLR7 NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB pathway upon TLR7 stimulation.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), 100 U/ml-100 μg/ml penicillin-streptomycin, 100 μg/ml Normocin™
-
HEK-Blue™ Selection selective antibiotics (Hygromycin B and Zeocin®)
-
This compound
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Protocol:
-
Culture HEK-Blue™ hTLR7 cells in a T-75 flask with complete DMEM supplemented with selection antibiotics until 80-90% confluency.
-
Wash cells with PBS and detach using a cell scraper.
-
Resuspend cells in HEK-Blue™ Detection medium at a concentration of 2.8 x 10^5 cells/mL.
-
Prepare serial dilutions of Gardiquimod in HEK-Blue™ Detection medium.
-
Add 20 µL of Gardiquimod dilutions to the wells of a 96-well plate. Include a vehicle control.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Calculate the fold induction of NF-κB activity relative to the vehicle control.
Cytokine Profiling in Murine Splenocytes
This protocol describes the measurement of cytokine production from primary mouse splenocytes stimulated with Gardiquimod.
Materials:
-
C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics
-
This compound
-
ACK lysis buffer
-
70 µm cell strainer
-
24-well tissue culture plates
-
ELISA kits for desired cytokines (e.g., IFN-γ, IL-6)
Protocol:
-
Euthanize a C57BL/6 mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer with the plunger of a syringe.
-
Lyse red blood cells by incubating the cell suspension in ACK lysis buffer for 5 minutes at room temperature.
-
Wash the cells with RPMI 1640 medium and resuspend to a concentration of 2 x 10^6 cells/mL.
-
Seed 1 mL of the cell suspension into each well of a 24-well plate.
-
Add Gardiquimod to the desired final concentrations. Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Collect the culture supernatants by centrifugation.
-
Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Western Blot for NF-κB p65 Phosphorylation
This protocol details the detection of phosphorylated p65, a key indicator of NF-κB activation.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS and antibiotics
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with Gardiquimod (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p65 and β-actin as loading controls.
Conclusion
This compound is a potent and specific agonist of TLR7, driving a robust innate immune response through the MyD88-dependent signaling pathway. Its ability to induce both pro-inflammatory cytokines via NF-κB and type I interferons via IRF7 makes it a valuable tool for immunological research and a promising candidate for therapeutic development in the fields of virology and oncology. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further investigation and application of this powerful immune modulator.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Gardiquimod hydrochloride in innate immunity
An In-depth Technical Guide to the Role of Gardiquimod (B607600) Hydrochloride in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod hydrochloride is a synthetic, small-molecule imidazoquinoline compound that has garnered significant attention in the fields of immunology and drug development. It functions as a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1][2] By activating TLR7, Gardiquimod triggers a robust immune response, making it a valuable tool for immunotherapy and as a vaccine adjuvant.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of Gardiquimod, its multifaceted role in activating innate immunity, and detailed experimental protocols for its study.
Mechanism of Action: TLR7 Agonism and Downstream Signaling
Gardiquimod's immunological activity is primarily mediated through its specific binding to and activation of TLR7.[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses, initiating an antiviral immune response.[1][3][5] As a synthetic analog, Gardiquimod mimics the action of viral ssRNA, leading to the activation of downstream signaling pathways.
Upon entering the endosome of immune cells, Gardiquimod binds to TLR7, inducing a conformational change in the receptor. This leads to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[5] The formation of the TLR7-MyD88 complex initiates a signaling cascade that results in the activation of two major transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF7.[1][5] The activation of NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 activation is crucial for the production of type I interferons (IFN-α/β).[1]
Role in Innate Immunity
Gardiquimod plays a pivotal role in orchestrating a multi-faceted innate immune response, primarily through the activation of various immune cell populations and the induction of potent immunomodulatory molecules.
Activation of Antigen-Presenting Cells (APCs)
Gardiquimod is a potent activator of APCs, including dendritic cells (DCs) and macrophages.[2][3][6] Upon stimulation with Gardiquimod, these cells upregulate the expression of co-stimulatory molecules such as CD40, CD80, and CD86.[3][6] This enhanced expression is critical for the effective priming of T cells, thus bridging the innate and adaptive immune responses.
Induction of Cytokines and Chemokines
A hallmark of Gardiquimod's activity is the robust induction of a wide array of cytokines and chemokines. It is a particularly strong inducer of type I interferons (IFN-α and IFN-β), which are essential for antiviral immunity.[1][5] Additionally, Gardiquimod stimulates the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[3][7] IL-12 is especially important for promoting the differentiation of T helper 1 (Th1) cells and enhancing the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).
Enhancement of Natural Killer (NK) Cell Activity
Gardiquimod significantly enhances the function of NK cells, which are crucial components of the innate immune system's defense against tumors and viral infections. This enhancement is mediated both directly and indirectly. Gardiquimod can directly activate NK cells, leading to increased proliferation and cytotoxicity.[3][4] Indirectly, the cytokines produced by Gardiquimod-activated APCs, such as IL-12 and type I IFNs, further potentiate NK cell activity.
Quantitative Data on Gardiquimod's Immunomodulatory Effects
The following tables summarize quantitative data from various studies, illustrating the potent immunomodulatory effects of this compound.
Table 1: Effective Concentrations of Gardiquimod in Experimental Settings
| Experimental System | Cell/Animal Model | Effective Concentration | Observed Effect | Reference |
| In Vitro | Murine Splenocytes | 1 µg/ml | Proliferation and activation | [3] |
| In Vitro | Murine Macrophages (RAW264.7) | 1 µg/ml | Upregulation of co-stimulatory molecules | [3][6] |
| In Vitro | Human PBMCs | 1 µM | IFN-α induction | [5] |
| In Vivo | C57BL/6 Mice (Melanoma Model) | 1 mg/kg | Antitumor effect | [3] |
Table 2: Upregulation of Cell Surface Markers on Immune Cells by Gardiquimod (1 µg/ml)
| Cell Type | Marker | Fold Increase / % Positive Cells | Cell Source | Reference |
| Murine T Cells (CD3+) | CD69 | ~2-fold increase in % positive cells | Splenocytes | [3] |
| Murine NK Cells (NK1.1+) | CD69 | ~3-fold increase in % positive cells | Splenocytes | [3] |
| Murine NKT Cells (CD3+NK1.1+) | CD69 | ~2.5-fold increase in % positive cells | Splenocytes | [3] |
| Murine Macrophages (RAW264.7) | CD40 | Significant increase in MFI | Cell Line | [3][6] |
| Murine Macrophages (RAW264.7) | CD80 | Significant increase in MFI | Cell Line | [3][6] |
| Murine Macrophages (RAW264.7) | CD86 | Significant increase in MFI | Cell Line | [3][6] |
Table 3: Cytokine Production Induced by Gardiquimod
| Cell Type | Cytokine | Concentration | Method | Reference |
| Murine Macrophages (RAW264.7) | IL-12 p70 | > 200 pg/ml at 48h (1 µg/ml Gardiquimod) | ELISA | [3] |
| Human PBMCs | IFN-α | > 1000 pg/ml at 24h (1 µM Gardiquimod) | ELISA | [5] |
| Murine Thymocytes | IFN-γ | Dose-dependent increase | ELISA | [7] |
| Murine Thymocytes | IL-6 | Dose-dependent increase | ELISA | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory properties of this compound.
In Vitro Immune Cell Activation Assay
Objective: To assess the ability of Gardiquimod to activate immune cells in vitro by measuring the upregulation of activation markers.
Materials:
-
This compound (endotoxin-free)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)
-
Ficoll-Paque or equivalent for PBMC isolation
-
Fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-NK1.1, anti-CD69, anti-CD86)
-
Flow cytometer
Protocol:
-
Cell Isolation: Isolate splenocytes from mice or peripheral blood mononuclear cells (PBMCs) from human blood using standard procedures (e.g., mechanical disruption for spleen, density gradient centrifugation for blood).
-
Cell Culture: Resuspend cells in complete RPMI 1640 medium and plate in a 24-well plate at a density of 1-2 x 10^6 cells/ml.
-
Stimulation: Add Gardiquimod to the cell cultures at the desired concentrations (e.g., a range from 0.1 to 10 µg/ml). Include an untreated control (vehicle only).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Staining: Harvest the cells and wash with PBS containing 2% FBS. Stain the cells with a cocktail of fluorescently conjugated antibodies against specific cell surface markers for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells again and resuspend in PBS. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for the activation markers on specific cell populations (gated based on lineage markers like CD3 and NK1.1).
Cytokine Quantification by ELISA
Objective: To measure the amount of specific cytokines secreted by immune cells in response to Gardiquimod stimulation.
Materials:
-
ELISA kit for the cytokine of interest (e.g., IFN-α, IL-12p70)
-
Cell culture supernatants from the in vitro activation assay
-
Microplate reader
Protocol:
-
Sample Collection: After the incubation period in the in vitro activation assay, centrifuge the cell plates and collect the supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and a series of standards of known cytokine concentrations.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing the plate.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.
In Vivo Antitumor Activity Model
Objective: To evaluate the efficacy of Gardiquimod in inhibiting tumor growth in a preclinical animal model.
Materials:
-
Syngeneic tumor cell line (e.g., B16 melanoma)
-
Immuno-competent mice (e.g., C57BL/6)
-
This compound (sterile, for in vivo use)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Inject a known number of tumor cells (e.g., 5 x 10^4 B16 cells) subcutaneously into the flank of the mice.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., for 7 days).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, Gardiquimod alone, Gardiquimod in combination with another therapy).
-
Treatment: Administer Gardiquimod at a specified dose and schedule (e.g., 1 mg/kg intraperitoneally on days 8 and 10 post-tumor implantation).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: 0.5 x length x width^2).
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histological analysis of immune cell infiltration). Survival can also be monitored as a primary endpoint.
Conclusion
This compound is a potent activator of the innate immune system, primarily through its agonistic activity on TLR7. Its ability to stimulate APCs, induce a strong type I interferon and pro-inflammatory cytokine response, and enhance NK cell function makes it a highly promising candidate for various immunotherapeutic applications. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its continued development as a standalone therapy, in combination with other treatments, or as a powerful vaccine adjuvant. The quantitative data consistently demonstrates its efficacy in modulating immune responses, paving the way for its translation into clinical practice.
References
- 1. invivogen.com [invivogen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardiquimod Hydrochloride: A Deep Dive into a Synthetic TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod (B607600) hydrochloride is a potent synthetic agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. As an imidazoquinoline compound, Gardiquimod is structurally related to Imiquimod (B1671794) but exhibits significantly higher potency in activating TLR7-mediated signaling pathways.[1][2] This activation triggers the production of a cascade of pro-inflammatory cytokines and type I interferons, making Gardiquimod a valuable tool for immunological research and a promising candidate for therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy.[3][4] This technical guide provides an in-depth overview of Gardiquimod hydrochloride, including its mechanism of action, quantitative activity, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a water-soluble, small molecule that specifically targets TLR7 located in the endosomes of various immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells.[1]
| Property | Value |
| Chemical Name | 1-[4-Amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol hydrochloride |
| Molecular Formula | C₁₇H₂₄ClN₅O |
| Molecular Weight | 349.9 g/mol (hydrochloride salt) |
| CAS Number | 1020412-43-4 (hydrochloride) |
| Appearance | White to off-white solid |
| Solubility | Water |
Mechanism of Action and Signaling Pathway
Gardiquimod exerts its immunostimulatory effects by binding to and activating TLR7 within the endosomal compartment of immune cells. This binding event initiates a conformational change in the TLR7 receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). The formation of the TLR7-MyD88 complex triggers a downstream signaling cascade involving the IRAK family of kinases (IRAK1 and IRAK4) and TRAF6. This ultimately leads to the activation of two major transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).
The activation of NF-κB results in the transcription and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[3][4] Simultaneously, the activation of IRF7 drives the production of type I interferons, most notably Interferon-alpha (IFN-α).[5]
Quantitative Data
Gardiquimod is consistently reported to be a more potent TLR7 agonist than Imiquimod.[1][2] While specific EC50 values for cytokine induction can vary depending on the cell type and experimental conditions, the following table summarizes the comparative potency and observed effects.
| Parameter | Gardiquimod | Imiquimod | Reference |
| Relative Potency (NF-κB activation) | ~10 times more potent | Baseline | [1][2] |
| TLR7 Specificity | Specific for TLR7 at concentrations up to 10 µg/mL. May show some TLR8 activity at higher concentrations. | Primarily TLR7 agonist, with some off-target effects reported. | [1] |
| Induced Cytokines | IFN-α, TNF-α, IL-6, IL-12 | IFN-α, TNF-α, IL-6 | [3][5][6] |
| Effect on Splenocyte Proliferation | Induces proliferation | Induces proliferation | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of human PBMCs with Gardiquimod and the subsequent measurement of cytokine production by ELISA.[7]
Materials:
-
This compound
-
Human PBMCs, isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IFN-α
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium and perform a cell count.
-
Seed PBMCs at a density of 2 x 10⁵ cells per well in a 96-well plate in a final volume of 200 µL.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 to 10 µg/mL.
-
Add the diluted Gardiquimod or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of TNF-α, IL-6, and IFN-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 for each cytokine.
NF-κB Activation Reporter Assay in HEK293 Cells
This protocol details the use of a HEK293 cell line stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., luciferase) to quantify Gardiquimod-mediated NF-κB activation.[8][9]
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293-hTLR7-NF-κB reporter cells at a density of 3-5 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 0.5% FBS). A typical concentration range is 0.01 to 3 µg/mL.
-
Remove the culture medium from the cells and add the Gardiquimod dilutions or vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.
Murine Splenocyte Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of Gardiquimod on the proliferation of murine splenocytes using a colorimetric MTT assay.[2][10]
Materials:
-
Spleens from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Aseptically remove spleens from mice and prepare a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes and resuspend them in complete RPMI 1640 medium.
-
Perform a cell count and adjust the cell concentration.
-
Seed the splenocytes at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in a 96-well plate.
-
Add various concentrations of this compound (e.g., 0.1 to 5 µg/mL) or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
Conclusion
This compound is a powerful and specific synthetic agonist for TLR7. Its ability to potently induce a Th1-biased immune response, characterized by the production of pro-inflammatory cytokines and type I interferons, underscores its significance as a research tool and its potential in various therapeutic strategies. The experimental protocols provided in this guide offer a framework for the robust evaluation of Gardiquimod's immunostimulatory properties, aiding researchers and drug development professionals in harnessing its full potential.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
Gardiquimod Hydrochloride: A Technical Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gardiquimod hydrochloride, a synthetic imidazoquinoline compound, has emerged as a potent immunomodulator with significant antiviral activity. As a specific agonist of Toll-like receptor 7 (TLR7), Gardiquimod activates innate immune responses, primarily through the induction of type I interferons and other pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the antiviral properties of this compound, focusing on its mechanism of action, quantitative antiviral data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics.
Mechanism of Action: TLR7-Mediated Immune Activation
Gardiquimod's primary mechanism of antiviral action is the activation of the endosomal Toll-like receptor 7 (TLR7).[1] TLR7 is a pattern recognition receptor that recognizes single-stranded RNA (ssRNA), a common molecular pattern associated with viral replication.[1] The binding of Gardiquimod to TLR7 initiates a downstream signaling cascade, leading to a robust innate immune response.[1]
Signaling Pathway
The activation of TLR7 by Gardiquimod triggers a MyD88-dependent signaling pathway. This cascade involves the recruitment of adaptor proteins and subsequent activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). These transcription factors then translocate to the nucleus and induce the expression of a wide range of antiviral genes, most notably type I interferons (IFN-α/β).
Dual Antiviral Mechanism Against HIV-1
In addition to its immunomodulatory effects, Gardiquimod has been shown to exhibit a direct antiviral mechanism against Human Immunodeficiency Virus Type 1 (HIV-1). Studies have demonstrated that Gardiquimod can inhibit the activity of HIV-1 reverse transcriptase, a crucial enzyme for the viral replication cycle.[1] This dual action of immune activation and direct enzymatic inhibition makes Gardiquimod a particularly interesting candidate for anti-HIV-1 therapy.
Quantitative Antiviral Data
The antiviral efficacy of Gardiquimod has been primarily evaluated against HIV-1 in various in vitro systems. The following tables summarize the available quantitative data.
Table 1: In Vitro Anti-HIV-1 Activity of Gardiquimod
| Virus Strain | Cell Type | Assay | Endpoint | Concentration (µM) | % Inhibition / Effect | Reference |
| HIV-1 Ba-L (R5) | PBMCs | p24 ELISA | p24 antigen levels | 0.03 - 10 | Dose-dependent inhibition | [2] |
| HIV-1 Ba-L (R5) | PBMCs | Real-time PCR | HIV-1 DNA levels | 0.6 | Statistically significant reduction | [2] |
| HIV-1 CM235 (R5) | PBMCs | Real-time PCR | HIV-1 DNA levels | 0.6 | Statistically significant reduction | [2] |
| HIV-1 HC4 (X4) | PBMCs | Real-time PCR | HIV-1 DNA levels | 0.6 | Statistically significant reduction | [2] |
| HIV-1 C7/86 (Dual-tropic) | PBMCs | Real-time PCR | HIV-1 DNA levels | 0.6 | Statistically significant reduction | [2] |
Note: Specific EC50 and IC50 values for Gardiquimod against a broad range of viruses are not widely available in the public domain. The data presented here is based on published graphical representations and qualitative descriptions of significant antiviral activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Gardiquimod's antiviral properties.
In Vitro Anti-HIV-1 Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the general steps for assessing the anti-HIV-1 activity of Gardiquimod in primary human PBMCs.
Methodology:
-
PBMC Isolation and Activation: Isolate PBMCs from the blood of healthy donors using density gradient centrifugation. Activate the PBMCs by culturing them in the presence of Phytohemagglutinin (PHA) for 2-3 days.
-
Gardiquimod Treatment: Treat the activated PBMCs with a range of concentrations of this compound (e.g., 0.03 µM to 10 µM) for 1 hour prior to infection.[2]
-
HIV-1 Infection: Infect the treated and untreated (control) PBMCs with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Culture and Monitoring: Culture the infected cells for a period of 7 to 14 days, with periodic collection of culture supernatants.
-
Endpoint Analysis:
-
p24 Antigen ELISA: Measure the concentration of HIV-1 p24 core antigen in the collected supernatants using a commercial ELISA kit. A reduction in p24 levels in the treated samples compared to the untreated control indicates inhibition of viral replication.[2]
-
Real-Time PCR for Viral DNA: Isolate total DNA from the cells at the end of the culture period. Quantify the levels of total HIV-1 DNA using real-time PCR with primers specific for the HIV-1 genome. A decrease in the amount of viral DNA in the treated cells signifies antiviral activity.[2]
-
HIV-1 Reverse Transcriptase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of Gardiquimod on the enzymatic activity of HIV-1 reverse transcriptase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, labeled deoxynucleoside triphosphates (dNTPs, e.g., DIG-dUTP and Biotin-dATP), and recombinant HIV-1 reverse transcriptase.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C to allow for the synthesis of the DNA strand by the reverse transcriptase.
-
Detection: The newly synthesized DNA, labeled with biotin, is captured on a streptavidin-coated plate. The incorporated DIG is then detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase).
-
Data Analysis: The signal generated by the reporter enzyme is proportional to the amount of synthesized DNA. A reduction in signal in the presence of Gardiquimod indicates inhibition of reverse transcriptase activity.
Interferon-α (IFN-α) Induction Assay in PBMCs
This assay quantifies the ability of Gardiquimod to induce the production of IFN-α in human PBMCs.
Methodology:
-
Cell Culture: Culture freshly isolated human PBMCs in a 96-well plate.
-
Stimulation: Treat the PBMCs with various concentrations of this compound. Include an unstimulated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the culture supernatants.
-
IFN-α ELISA: Measure the concentration of IFN-α in the supernatants using a commercial ELISA kit. An increase in IFN-α levels in the Gardiquimod-treated samples compared to the control indicates TLR7-mediated immune stimulation.
Broader Antiviral Spectrum
While the most comprehensive data for Gardiquimod's antiviral activity is against HIV-1, its mechanism of action suggests a broader potential against other viral pathogens, particularly those with ssRNA genomes. The induction of a potent type I interferon response is a hallmark of an effective broad-spectrum antiviral state. However, detailed in vitro and in vivo studies with quantitative data for other viruses are limited in publicly available literature. Further research is warranted to explore the efficacy of Gardiquimod against a wider range of viral infections.
Conclusion
This compound is a potent TLR7 agonist with well-documented antiviral activity against HIV-1, mediated by both immune activation and direct enzymatic inhibition. Its ability to induce a robust type I interferon response suggests a potential for broader antiviral applications. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for the scientific community to further investigate and develop Gardiquimod and other TLR7 agonists as novel antiviral therapies. Further studies are crucial to establish its efficacy and safety profile against a wider array of viral pathogens and to translate these promising preclinical findings into clinical applications.
References
Gardiquimod Hydrochloride: A Technical Guide for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod (B607600) hydrochloride is a potent synthetic imidazoquinoline compound that functions as a specific agonist for Toll-like receptor 7 (TLR7).[1] As a key component of the innate immune system, TLR7 recognizes single-stranded RNA viruses and synthetic ligands like Gardiquimod, triggering a signaling cascade that leads to the activation of both innate and adaptive immunity.[1][2] This activity has positioned Gardiquimod as a promising immunomodulatory agent in the field of cancer immunotherapy, where it is being investigated for its ability to stimulate anti-tumor immune responses. This technical guide provides an in-depth overview of Gardiquimod's mechanism of action, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for its investigation in cancer immunotherapy research.
Mechanism of Action
Gardiquimod exerts its immunostimulatory effects primarily through the activation of TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1][3] Upon binding to TLR7, Gardiquimod initiates a downstream signaling cascade mediated by the adaptor protein MyD88.[4][5] This leads to the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[1][4][6]
The activation of these pathways culminates in the production of a variety of pro-inflammatory cytokines and type I interferons (IFN-α/β).[1][2] Key cytokines induced by Gardiquimod include Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α).[2][6] This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, enhances the cytotoxic activity of natural killer (NK) cells, and drives the differentiation of T helper 1 (Th1) cells, which are crucial for cell-mediated anti-tumor immunity.[2][7] Gardiquimod has been shown to be approximately 10 times more potent than the related imidazoquinoline compound, Imiquimod (B1671794).[2]
Signaling Pathway
The signaling pathway initiated by Gardiquimod binding to TLR7 is depicted below.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Gardiquimod Hydrochloride: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod (B607600) hydrochloride is a potent synthetic immunomodulator belonging to the imidazoquinoline class of compounds. It functions as a selective agonist for Toll-like receptor 7 (TLR7) and, to a lesser extent, TLR8, thereby activating innate and adaptive immune responses.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Gardiquimod hydrochloride, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
Gardiquimod is an imidazoquinoline derivative with the IUPAC name 1-(4-Amino-2-((ethylamino)methyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol.[4] The hydrochloride salt is commonly used in research settings.
Physicochemical Properties of Gardiquimod
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₂₃N₅O | [4] |
| Molecular Weight | 313.40 g/mol | [4] |
| Appearance | White to off-white solid powder | [5] |
| Purity | ≥98% (HPLC) |
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₂₃N₅O • HCl | [3] |
| Molecular Weight | 349.9 g/mol | [3] |
| CAS Number | 2956183-81-4 | [6] |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | 1 mg/mL | [3] |
| DMSO | 100 mg/mL (319.08 mM) | [7] |
| DMF | 20 mg/mL | [8] |
| Ethanol | 12 mg/mL | [8] |
| PBS (pH 7.2) | 0.2 mg/mL | [8] |
Biological Activity and Mechanism of Action
Gardiquimod's primary mechanism of action is the activation of TLR7, an endosomal pattern recognition receptor.[3] TLR7 recognizes single-stranded RNA (ssRNA) viruses and small synthetic molecules like Gardiquimod.[2] This activation triggers a downstream signaling cascade, leading to a robust immune response. At concentrations below 10 μM, Gardiquimod specifically activates TLR7.[6] However, at higher concentrations (>10 µg/ml), it may also activate human TLR8.[3]
Signaling Pathway
Upon binding to TLR7 in the endosome, Gardiquimod induces a conformational change in the receptor, leading to its dimerization. This initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[9][10] MyD88 then recruits and activates a series of downstream signaling molecules, including Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[9][10] This signaling cascade culminates in the activation of two major transcription factor families:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2][3]
-
Interferon Regulatory Factors (IRFs): Primarily IRF5 and IRF7, which drive the production of Type I interferons (IFN-α and IFN-β).[2][10]
The production of these cytokines and interferons leads to the activation and maturation of various immune cells, including dendritic cells (DCs), macrophages, natural killer (NK) cells, and T cells, orchestrating a broad-spectrum antiviral and antitumor immune response.[1][2]
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
In Vitro TLR7 Activation Assay using HEK-Blue™ Cells
This protocol describes a general method for quantifying TLR7 activation using a reporter cell line.
Objective: To determine the potency of Gardiquimod in activating the TLR7-NF-κB signaling pathway.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM, 10% heat-inactivated fetal bovine serum (FBS), penicillin-streptomycin
-
QUANTI-Blue™ Solution (InvivoGen)
-
This compound
-
96-well plates
Procedure:
-
Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the Gardiquimod dilutions. Include a vehicle control.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Add QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer the cell culture supernatant to the plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a microplate reader.
-
Calculate the EC₅₀ value by plotting the absorbance against the log of the Gardiquimod concentration.
In Vivo Murine Melanoma Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of Gardiquimod.[1]
Objective: To assess the ability of Gardiquimod to inhibit tumor growth in a murine melanoma model.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Inject 5 x 10⁴ B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg) intraperitoneally on specified days (e.g., days 8 and 10 post-tumor inoculation).[1] The control group receives PBS.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor mice for signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Cytokine Production Assay in Human PBMCs
This protocol describes a general method for measuring cytokine secretion from human peripheral blood mononuclear cells (PBMCs) following Gardiquimod stimulation.
Objective: To quantify the production of cytokines (e.g., IFN-α, TNF-α) by human PBMCs in response to Gardiquimod.
Materials:
-
Human PBMCs isolated from whole blood
-
RPMI 1640 medium, 10% FBS, penicillin-streptomycin
-
This compound
-
96-well round-bottom plates
-
ELISA kits for specific cytokines
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium.
-
Seed cells at a density of 1 x 10⁶ cells/well in a 96-well plate.
-
Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is a valuable research tool for investigating the role of TLR7 in innate and adaptive immunity. Its ability to potently activate immune cells has led to its investigation in various applications, including as a vaccine adjuvant and in cancer immunotherapy. The experimental protocols provided in this guide offer a foundation for researchers to further explore the immunomodulatory properties of this compound.
References
- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Gardiquimod - Wikipedia [en.wikipedia.org]
- 5. Gardiquimod | TLR7 agonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Gardiquimod Hydrochloride: A Deep Dive into its Discovery, Mechanism, and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gardiquimod (B607600) hydrochloride, a synthetic imidazoquinoline compound, has emerged as a potent and specific agonist of Toll-like receptor 7 (TLR7). Its ability to modulate the innate and adaptive immune systems has positioned it as a promising candidate for various therapeutic applications, including antiviral and cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental findings related to Gardiquimod hydrochloride. Detailed experimental protocols, quantitative data summaries, and visual representations of its signaling pathways and experimental workflows are presented to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a small molecule immune response modifier that belongs to the imidazoquinoline family. Structurally similar to imiquimod (B1671794) and resiquimod, Gardiquimod has been identified as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. TLR7 is primarily expressed in the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages, where it recognizes single-stranded RNA (ssRNA) viruses.[1][2] Activation of TLR7 by Gardiquimod triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby initiating a robust immune response. This immunomodulatory activity has been harnessed for its therapeutic potential in infectious diseases and oncology.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-amino-2-(ethoxymethyl)-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol hydrochloride |
| Molecular Formula | C₁₇H₂₃N₅O · HCl |
| Molecular Weight | 349.9 g/mol [2] |
| Appearance | White to off-white solid |
| CAS Number | 1020412-43-4[2] |
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunomodulatory effects by activating the Toll-like receptor 7 (TLR7) signaling pathway. Upon entering the endosome of an immune cell, Gardiquimod binds to TLR7, inducing a conformational change that initiates a downstream signaling cascade.
This process begins with the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK1 and IRAK4. This leads to the formation of a complex with TNF receptor-associated factor 6 (TRAF6).
The activation of TRAF6 ultimately results in the activation of two major downstream pathways:
-
NF-κB Pathway: The TRAF6 complex activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). The phosphorylation and subsequent degradation of IκB release the nuclear factor-kappa B (NF-κB) transcription factor, allowing it to translocate to the nucleus. In the nucleus, NF-κB induces the expression of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).[2][3]
-
Interferon Regulatory Factor (IRF) Pathway: The MyD88-dependent pathway also leads to the activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (IFN-α/β).[2]
The synergistic action of these two pathways results in a potent innate immune response characterized by the secretion of a broad range of cytokines and the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.
This compound-induced TLR7 signaling pathway.
Quantitative In Vitro Data
This compound has been evaluated in various in vitro assays to determine its potency and efficacy in activating immune cells.
| Assay | Cell Type | Parameter | Value | Reference |
| TLR7 Activation | HEK293 cells expressing human TLR7 | EC₅₀ | 4 µM | [4] |
| HIV-1 Inhibition | Human Macrophages | Lowest effective dose | 3 µM | [5] |
| Splenocyte Proliferation | Murine Splenocytes | Optimal concentration | 1.25 µg/mL | [3] |
Cytokine Induction and Immune Cell Activation:
Studies have shown that Gardiquimod induces the production of several key cytokines and upregulates the expression of co-stimulatory molecules on antigen-presenting cells.
| Cell Type | Marker/Cytokine | Effect | Concentration | Reference |
| Human PBMCs | IFN-α | Increased transcription and protein secretion | 1 µM | [5] |
| Murine Macrophages (RAW264.7) | IL-12 p70 | Increased secretion | 1 µg/mL | [3] |
| Murine Macrophages (RAW264.7) | CD40, CD80, CD86 | Upregulation of expression | 1 µg/mL | [3] |
| Murine Dendritic Cells | CD40, CD80, CD86 | Upregulation of expression | 1 µg/mL | [3] |
Preclinical In Vivo Data
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in cancer immunotherapy.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| C57BL/6 Mice | B16 Melanoma | Gardiquimod + DC vaccine | Delayed tumor growth and suppressed pulmonary metastasis | [3] |
Pharmacokinetic Profile in Mice:
| Dose (mg/kg) | Cmax (5 min, nM) |
| 7.5 | 4678 |
Data from a study in female Balb/C mice.[4]
Synthesis of this compound
The synthesis of this compound, 4-amino-2-(ethoxymethyl)-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol hydrochloride, typically involves a multi-step process. A general synthetic route involves the reaction of 3-amino-4-(2-hydroxy-2-methylpropylamino)quinoline with ethoxyacetic acid. This reaction leads to the formation of the imidazoquinoline core structure of Gardiquimod. The final product is then typically converted to its hydrochloride salt.
While a detailed, step-by-step protocol for large-scale synthesis is proprietary, a laboratory-scale synthesis can be summarized as follows:
-
Starting Material: 3-amino-4-(2-hydroxy-2-methylpropylamino)quinoline.
-
Reagent: Ethoxyacetic acid.
-
Reaction: The starting material is reacted with an excess of ethoxyacetic acid.
-
Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the imidazo[4,5-c]quinoline ring system.
-
Purification: The crude product is purified, often through recrystallization from a suitable solvent like toluene.
-
Salt Formation: The purified base is treated with hydrochloric acid to yield this compound.
Experimental Protocols
In Vitro TLR7 Activation Assay using HEK-Blue™ TLR7 Cells
This protocol describes a method to quantify the activation of TLR7 by this compound using a reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Perform serial dilutions of the this compound stock solution in culture medium to create a dose-response range.
-
Add 20 µL of each Gardiquimod dilution to the wells of a 96-well plate. Include a vehicle control (PBS).
-
Add 180 µL of the HEK-Blue™ hTLR7 cell suspension (containing 2.5 x 10⁵ cells) to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Incubate the plate at 37°C for 1-4 hours and monitor the color change.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC₅₀ value by plotting the absorbance against the log of the Gardiquimod concentration.
Workflow for in vitro TLR7 activation assay.
Cytokine Induction Assay in Human PBMCs
This protocol outlines a method to measure the induction of cytokines, such as IFN-α, by this compound in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh human peripheral blood
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
96-well round-bottom culture plates
-
Human IFN-α ELISA kit
-
Centrifuge
-
CO₂ incubator
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
-
Seed 200 µL of the PBMC suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 20 µL of each Gardiquimod dilution to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Centrifuge the plate at 1200 rpm for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IFN-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
Workflow for cytokine induction assay in PBMCs.
Clinical Development
As of the current date, publicly available information on the clinical development of this compound is limited. While extensive preclinical studies have highlighted its therapeutic potential, further investigation is required to establish its safety and efficacy in human clinical trials.
Conclusion
This compound is a potent and specific TLR7 agonist with well-characterized immunomodulatory properties. Its ability to activate the innate immune system, leading to the production of type I interferons and pro-inflammatory cytokines, underscores its potential as a therapeutic agent for viral infections and cancer. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this promising compound. Future research should focus on elucidating its full clinical potential through well-designed clinical trials.
References
- 1. prepchem.com [prepchem.com]
- 2. invivogen.com [invivogen.com]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol | Benchchem [benchchem.com]
- 5. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Gardiquimod Hydrochloride: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardiquimod (B607600) hydrochloride, an imidazoquinoline-based compound, is a potent synthetic agonist of Toll-like receptor 7 (TLR7). As an immune response modifier, it holds significant therapeutic potential in antiviral and oncological applications. This technical guide provides an in-depth analysis of Gardiquimod's target specificity and selectivity, crucial parameters for its preclinical and clinical development. We present a comprehensive overview of its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a discussion of its selectivity profile.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomes of immune cells such as dendritic cells (DCs), B cells, and macrophages, recognizes single-stranded viral RNA.[1] Activation of TLR7 triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, thereby mounting an antiviral and antitumor response.[1][2] Gardiquimod hydrochloride is a small molecule designed to specifically activate this pathway, making it a valuable tool for immunotherapy research and development.[3]
Mechanism of Action
Gardiquimod exerts its immunostimulatory effects by binding to and activating TLR7 within the endosomal compartment. This binding event initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][4][5] The formation of the TLR7-MyD88 complex triggers a signaling cascade involving IRAK kinases (IRAK-1 and IRAK-4) and TRAF6, which ultimately leads to the activation of two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[2][4]
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons, primarily IFN-α.[3]
The synergistic action of these signaling pathways results in a robust innate immune response characterized by the maturation of antigen-presenting cells and the activation of T cells and natural killer (NK) cells.[2]
Target Specificity and Potency
Gardiquimod is a potent and specific agonist of TLR7. Its activity is significantly higher than that of the earlier imidazoquinoline compound, Imiquimod (B1671794).[2] While highly specific for TLR7 at lower concentrations, Gardiquimod can exhibit some cross-reactivity with TLR8 at higher concentrations.[3][6]
Quantitative Activity Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Assay Type | Cell Line/System | Target(s) | Parameter | Value | Reference(s) |
| NF-κB Activation | HEK293 cells expressing human TLR7 | hTLR7 | EC50 | 4 µM | [7] |
| Antiviral Activity (Plaque Reduction) | RAW264.7 cells (Murine Macrophages) | Murine Norovirus Replication | EC50 | 134.4 nM | [8] |
| NF-κB Activation | HEK-Blue™ hTLR7 cells | hTLR7 | Working Concentration | 0.1 - 3 µg/ml | [3] |
| NF-κB Activation | HEK-Blue™ hTLR8 cells | hTLR8 | Activity | Slight activation at >10 µg/ml | [3] |
| Antiviral Activity | Activated PBMCs and Macrophages | HIV-1 | Specific Activity Concentration | < 10 µM for TLR7 specificity | [6] |
Target Selectivity Profile
The selectivity of a drug candidate is a critical determinant of its safety profile. While Gardiquimod is primarily a TLR7 agonist, its potential for off-target effects must be thoroughly evaluated.
Selectivity against other TLRs
Gardiquimod demonstrates high selectivity for TLR7 over other Toll-like receptors at typical working concentrations. As noted in the table above, activation of TLR8 is only observed at significantly higher concentrations.[3] Studies using HEK-Blue™ TLR2 and TLR4 cells have shown an absence of bacterial contamination (e.g., lipoproteins and endotoxins) that could non-specifically activate these TLRs, indirectly supporting the specific action of Gardiquimod on its intended target.[3]
Broader Off-Target Screening
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of Gardiquimod's activity. Below are representative protocols for key assays.
NF-κB Reporter Gene Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to TLR7 agonism.
Objective: To determine the EC50 of Gardiquimod for TLR7-mediated NF-κB activation.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
This compound stock solution (in sterile, endotoxin-free water or DMSO).
-
96-well cell culture plates.
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP or a luciferase assay kit).
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed the TLR7 reporter cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the Gardiquimod dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Signal Detection:
-
For SEAP reporter: Collect a small aliquot of the culture supernatant and add it to the SEAP detection reagent in a new plate. Incubate according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
For luciferase reporter: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol. Measure the luminescence.
-
-
Data Analysis: Plot the reporter signal against the log of the Gardiquimod concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cytokine Production Assay (IFN-α ELISA)
This assay measures the secretion of IFN-α from immune cells stimulated with Gardiquimod.
Objective: To quantify the amount of IFN-α produced by human peripheral blood mononuclear cells (PBMCs) in response to Gardiquimod.
Materials:
-
Freshly isolated human PBMCs.
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
This compound stock solution.
-
96-well cell culture plates.
-
Human IFN-α ELISA kit.
-
Plate reader (spectrophotometer).
Procedure:
-
Cell Seeding: Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Cell Treatment: Add the Gardiquimod dilutions to the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the IFN-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the concentration of IFN-α in each sample by comparing the absorbance to a standard curve generated with recombinant IFN-α.
Visualizations
Signaling Pathway
Caption: Gardiquimod-induced TLR7 signaling pathway.
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for an NF-κB reporter gene assay.
Conclusion
This compound is a potent and highly selective TLR7 agonist that activates a MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons. Its specificity for TLR7 at nanomolar to low micromolar concentrations is well-documented, with potential for TLR8 engagement only at significantly higher concentrations. While direct comprehensive off-target screening data for Gardiquimod is limited in the public domain, the high selectivity observed for other molecules in its class suggests a favorable off-target profile is achievable. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of Gardiquimod and other TLR7 agonists in preclinical and translational research. A thorough understanding of its target specificity and selectivity is paramount to harnessing its full therapeutic potential while minimizing potential adverse effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYD88 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Gardiquimod Hydrochloride: An In-depth Technical Guide on its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod (B607600) hydrochloride is a potent synthetic imidazoquinoline compound that functions as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] As an immune response modifier, it has garnered significant interest for its potential therapeutic applications in oncology, infectious diseases, and as a vaccine adjuvant.[3][4][5] Gardiquimod activates innate and adaptive immune responses by stimulating various immune cells, leading to the production of pro-inflammatory cytokines and type I interferons.[1][6] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Gardiquimod hydrochloride, with a focus on its mechanism of action, experimental data, and relevant methodologies.
Mechanism of Action: TLR7 Agonism and Downstream Signaling
Gardiquimod exerts its immunological effects primarily through the activation of TLR7, an endosomal pattern recognition receptor.[1] TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1] Upon binding to TLR7, Gardiquimod initiates a signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[7][8]
This activation leads to the recruitment of downstream signaling molecules, culminating in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1] The activation of these pathways results in the transcription and secretion of a variety of pro-inflammatory cytokines, such as interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α), as well as type I interferons (IFN-α/β).[6][7]
At high concentrations (above 10 µg/ml or 3 mg/ml), Gardiquimod may also exhibit some activity on TLR8, though it is primarily considered a specific TLR7 agonist.[1][9]
Caption: Gardiquimod-induced TLR7 signaling cascade.
In Vitro Effects of this compound
Gardiquimod has been shown to modulate the function of various immune cells in vitro, leading to cell proliferation, activation, and cytokine production.
Data Presentation: In Vitro Quantitative Data
| Cell Type | Assay | Concentration | Effect | Reference |
| Murine Splenocytes | Proliferation (MTT assay) | 1 µg/ml | Increased proliferation | [6] |
| Murine Splenocytes | Cytotoxicity against B16 melanoma cells | 1 µg/ml | Increased cytotoxicity | [6] |
| Murine Splenocytes | Cytotoxicity against MCA-38 colon cancer cells | 1 µg/ml | Increased cytotoxicity | [6] |
| RAW264.7 (Murine Macrophage-like) | Costimulatory Molecule Expression (Flow Cytometry) | 1 µg/ml | Upregulation of CD40, CD80, CD86 | [6] |
| Bone Marrow-Derived Dendritic Cells (Murine) | Costimulatory Molecule Expression (Flow Cytometry) | 1 µg/ml | Upregulation of CD40, CD80, CD86 | [6] |
| RAW264.7 (Murine Macrophage-like) | IL-12 p40 mRNA Expression (Real-time PCR) | 1 µg/ml | Increased mRNA expression | [6] |
| RAW264.7 (Murine Macrophage-like) | IL-12 p70 Protein Secretion (ELISA) | 1 µg/ml | Augmented secretion at 48 and 72h | [6] |
| PHA-activated Human PBMCs | IFN-α mRNA Transcription (Real-time PCR) | 1 µM | Enhanced transcription (peaking 2-6h) | [7] |
| PHA-activated Human PBMCs | IFN-α Protein Secretion (ELISA) | 1 µM | Sustained secretion over 48h | [7] |
| Human Macrophages and Activated PBMCs | HIV-1 Infection Inhibition | < 10 µM | Significant reduction in viral infection | [5] |
| BxPC-3 (Human Pancreatic Cancer Cells) | Gene Expression (RT-qPCR) after 24h | 3 µg/ml | ~3-fold increase in IFN-λ1 and MMP-9; ~2-fold increase in p53, PTEN, TIMP-1 | [10] |
| BxPC-3 (Human Pancreatic Cancer Cells) | ERK1/2 Phosphorylation (Western Blot) | 3 µg/ml | Increased phosphorylation from 6h to 48h | [10] |
Experimental Protocols: Key In Vitro Assays
Cell Proliferation Assay (MTT)
-
Cell Culture: Murine splenocytes are isolated and cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Gardiquimod or a vehicle control for 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Solubilization: The formazan (B1609692) crystals are solubilized with a suitable solvent.
-
Measurement: The absorbance is measured at a specific wavelength to determine cell viability and proliferation.[6]
Cytotoxicity Assay
-
Effector Cell Preparation: Murine splenocytes are cultured with Gardiquimod (e.g., 1 µg/ml) or a control for 48 hours to generate effector cells.
-
Target Cell Labeling: Target tumor cells (e.g., B16 melanoma or MCA-38) are labeled with a detectable marker (e.g., Calcein-AM).
-
Co-culture: Effector and target cells are co-cultured at various ratios.
-
Measurement: The release of the marker from lysed target cells is quantified to determine the percentage of specific cytotoxicity.[11]
Flow Cytometry for Costimulatory Molecule Expression
-
Cell Stimulation: Macrophages (e.g., RAW264.7) or dendritic cells are stimulated with Gardiquimod (e.g., 1 µg/ml) for 24 hours.
-
Staining: Cells are harvested and stained with fluorescently labeled antibodies against costimulatory molecules (e.g., CD40, CD80, CD86).
-
Analysis: The expression levels of these molecules are analyzed using a flow cytometer.[6]
Cytokine Quantification (ELISA)
-
Cell Culture and Stimulation: Cells are cultured and stimulated with Gardiquimod for a specified duration.
-
Supernatant Collection: The culture supernatant is collected.
-
ELISA: The concentration of the cytokine of interest (e.g., IL-12 p70, IFN-α) in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[6][7]
Gene Expression Analysis (Real-time PCR)
-
Cell Treatment and RNA Extraction: Cells are treated with Gardiquimod, and total RNA is extracted at various time points.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-time PCR: The expression levels of target genes are quantified using real-time PCR with specific primers.[10]
In Vivo Effects of this compound
In vivo studies have demonstrated the anti-tumor efficacy and adjuvant properties of Gardiquimod in various animal models.
Data Presentation: In Vivo Quantitative Data
| Animal Model | Application | Dosing Regimen | Effect | Reference |
| C57BL/6 Mice with B16 Melanoma | Combination therapy with DC vaccine | 1 mg/kg, i.p. | Delayed tumor growth and suppressed pulmonary metastasis | [3][6] |
| Athymic Nude Mice with HepG2 Liver Carcinoma Xenografts | Combination therapy with Dendritic Cells | 1 mg/kg per mouse, i.p. daily for 7 days | Significantly suppressed tumor growth | [12] |
| BALB/c Mice | Adjuvant for Leishmania vaccine | Thrice at 2-week intervals | Reduced parasite load, enhanced DTH response, elevated Th1 cytokines and IgG2a | [13] |
Experimental Protocols: Key In Vivo Studies
Tumor Xenograft Model
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 5x10^4 B16 melanoma cells) are injected subcutaneously into the flank of mice (e.g., C57BL/6).
-
Treatment Initiation: Once tumors are established, treatment regimens are initiated. This may involve vaccination with tumor lysate-loaded dendritic cells followed by intraperitoneal injections of Gardiquimod (e.g., 1 mg/kg).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, and metastases in other organs (e.g., lungs) can be quantified.[6]
Caption: A representative workflow for an in vivo tumor model study.
Vaccine Adjuvant Study
-
Immunization: Mice are immunized with a vaccine formulation, with or without Gardiquimod as an adjuvant, typically administered multiple times at set intervals.
-
Challenge: After the immunization schedule is complete, mice are challenged with the infectious agent (e.g., Leishmania donovani promastigotes).
-
Immune Response Assessment: Various immune parameters are assessed, including delayed-type hypersensitivity (DTH) responses, antibody titers (e.g., IgG2a), and cytokine production (e.g., Th1 cytokines).
-
Parasite Load Determination: The burden of the infectious agent in relevant tissues is quantified to determine the protective efficacy of the vaccine.[13]
Safety and Toxicology
While Gardiquimod shows promise, systemic administration of TLR7 agonists can lead to influenza-like symptoms, similar to those observed with IFN-α treatment.[6] Therefore, optimizing the dosage to achieve local immune activation without inducing systemic cytokine release is crucial for its therapeutic application.[6] Safety data sheets indicate that this compound can cause skin and eye irritation.[14]
Conclusion
This compound is a potent TLR7 agonist with well-documented immunostimulatory effects both in vitro and in vivo. Its ability to activate a broad range of immune cells and induce the production of key cytokines and interferons underpins its potential as an anti-cancer agent and a vaccine adjuvant. The data summarized in this guide highlights its efficacy in preclinical models and provides a foundation for further research and development. Future studies should continue to focus on optimizing delivery methods and therapeutic combinations to maximize efficacy while ensuring a favorable safety profile.
References
- 1. invivogen.com [invivogen.com]
- 2. Gardiquimod - Wikipedia [en.wikipedia.org]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Gardiquimod: a Toll-like receptor-7 agonist that inhibits HIV type 1 infection of human macrophages and activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Adjuvant effects of TLR agonist gardiquimod admixed with Leishmania vaccine in mice model of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to Gardiquimod Hydrochloride and the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract: Gardiquimod (B607600) hydrochloride is a potent synthetic imidazoquinoline compound that functions as a specific agonist for Toll-like Receptor 7 (TLR7).[1] Its activation of TLR7, an endosomal pattern recognition receptor, triggers a critical innate immune response, primarily through the MyD88-dependent signaling pathway. This pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[2][3][4] The subsequent nuclear translocation of these factors drives the expression of a wide array of pro-inflammatory cytokines and type I interferons, making Gardiquimod a significant immune response modifier with antiviral and antitumor properties.[2][5][6] This technical guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies associated with Gardiquimod's modulation of the NF-κB signaling pathway.
Mechanism of Action: TLR7 Activation
Gardiquimod is a small molecule agonist that specifically targets Toll-like Receptor 7 (TLR7), a receptor primarily expressed in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1][7] Unlike its natural ligands, which are single-stranded viral RNAs (ssRNA), Gardiquimod directly binds to TLR7, inducing a conformational change that initiates downstream signaling.[1][7] This activation is highly specific to TLR7 at typical working concentrations, though some cross-reactivity with TLR8 may occur at higher doses (>10 µg/ml).[1] The binding of Gardiquimod to TLR7 facilitates the recruitment of the essential adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88), to the receptor's cytoplasmic Toll/Interleukin-1 Receptor (TIR) domain, serving as the critical first step in the signaling cascade.[2][3][7][8]
The MyD88-Dependent Signaling Pathway
Upon activation by Gardiquimod, TLR7 initiates a well-defined signaling cascade that is predominantly dependent on the MyD88 adaptor protein. This pathway leads to the activation of both NF-κB, which controls the expression of pro-inflammatory cytokines, and IRF7, the master regulator of type I interferon production.[1][2]
The key steps are as follows:
-
Myddosome Formation: MyD88, recruited to the activated TLR7, forms a complex with IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[3][4][9] This multi-protein complex is often referred to as the "Myddosome."
-
IRAK Phosphorylation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1.[3][4]
-
TRAF6 Recruitment and Activation: Activated IRAK1 dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6).[3][9] This interaction leads to the ubiquitination and activation of TRAF6.
-
TAK1 Activation: TRAF6, in turn, activates the TGF-β-activated kinase 1 (TAK1) complex.[3]
-
IKK Complex Activation: The activated TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO.
-
NF-κB Activation: The IKK complex phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes.[10]
-
IRF7 Activation: In parallel, the MyD88-IRAK complex can also lead to the phosphorylation and activation of IRF7.[2][4] Activated IRF7 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β).[11][12]
Caption: Gardiquimod activates TLR7 leading to MyD88-dependent activation of NF-κB and IRF7.
Quantitative Data on Gardiquimod Activity
The potency and effects of Gardiquimod have been quantified in various cellular systems. It is consistently shown to be more potent than the related compound, Imiquimod (B1671794).[1][13]
| Parameter | Value | Cell System / Context | Reference |
| Potency | ~10x more active than Imiquimod | HEK293 cells expressing TLR7 | [6][13] |
| EC₅₀ | 2 µM | NF-κB activation in HEK293-TLR7 cells | [14] |
| Working Concentration | 0.1 - 3 µg/ml | General in vitro assays | [1] |
| NF-κB Activation | Effective at 0.1 µg/ml | HEK293 cells expressing TLR7 | [6] |
| TLR8 Activation | Only at high concentrations (>3-10 µg/ml) | Human TLR8 expressing cells | [1][6] |
| Cytokine Induction | Dose-dependent IFN-γ & IL-6 production | Murine thymocytes | [5] |
| Cytokine Induction | Increased IL-12 p70 secretion (at 1 µg/ml) | RAW264.7 macrophages | [13][15] |
| Surface Marker Upregulation | Increased CD40, CD80, CD86 (at 1 µg/ml) | RAW264.7 macrophages & bone marrow-derived DCs | [13][15] |
| IFN-α Induction | mRNA transcripts detectable at 2-6 hours | PHA-activated human PBMCs (at 1 µM) | [2] |
Experimental Protocols & Methodologies
Studying the effects of Gardiquimod on the NF-κB pathway involves a range of standard molecular and cellular biology techniques.
NF-κB Luciferase Reporter Assay
This is a common method to quantify the transcriptional activity of NF-κB. It utilizes a reporter plasmid where the luciferase gene is under the control of a promoter containing NF-κB binding sites.
Methodology Outline:
-
Cell Culture & Transfection: HEK293 cells are cultured and co-transfected with a human TLR7 expression plasmid and an NF-κB-inducible luciferase reporter plasmid. Alternatively, stable reporter cell lines like THP1-Lucia™ NF-κB or RAW-Blue™ cells can be used.[1][7][16]
-
Gardiquimod Stimulation: After 24-48 hours, cells are treated with various concentrations of Gardiquimod (e.g., 0.1 - 10 µg/ml) or a vehicle control.
-
Incubation: Cells are incubated for a specified period, typically 6 to 24 hours, to allow for NF-κB activation and luciferase expression.[7]
-
Cell Lysis: The culture medium is removed, cells are washed with PBS, and a lysis buffer is added to release the cellular contents, including the expressed luciferase enzyme.[17][18]
-
Luminescence Detection: The cell lysate is transferred to a luminometer plate. A luciferase assay reagent containing the substrate (e.g., D-luciferin) is added.[19] The resulting luminescence, which is proportional to the amount of luciferase, is measured.
-
Data Analysis: Results are often expressed as fold induction of luciferase activity compared to the vehicle-treated control cells.[10]
Caption: A typical workflow for quantifying NF-κB activation using a luciferase reporter assay.
Western Blot for IκBα Phosphorylation
To confirm the activation of the canonical NF-κB pathway, Western blotting can be used to detect the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
Methodology Outline:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., keratinocytes, macrophages) and treat with Gardiquimod for various time points (e.g., 0, 15, 30, 60 minutes).[10]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To confirm protein loading, re-probe the membrane with an antibody for total IκBα or a housekeeping protein like β-actin.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the p-IκBα signal indicates pathway activation.
ELISA for Cytokine Production
To measure the functional downstream consequences of NF-κB activation, an Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the secretion of specific cytokines into the cell culture supernatant.
Methodology Outline:
-
Cell Stimulation: Treat immune cells (e.g., RAW264.7, PBMCs) with Gardiquimod for an extended period (e.g., 24, 48, 72 hours) to allow for cytokine synthesis and secretion.[2][13]
-
Supernatant Collection: Collect the cell culture medium and centrifuge to remove any cells or debris.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-12, IFN-α).
-
Block the plate.
-
Add diluted standards and the collected supernatants to the wells.
-
Add a biotinylated detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add a colorimetric substrate (e.g., TMB). The color change is proportional to the amount of cytokine present.
-
-
Measurement and Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
References
- 1. invivogen.com [invivogen.com]
- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gardiquimod | TLR7 agonist | Hello Bio [hellobio.com]
- 7. benchchem.com [benchchem.com]
- 8. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | PLOS One [journals.plos.org]
- 11. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]
- 13. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. med.emory.edu [med.emory.edu]
- 19. Luciferase Assay System Protocol [promega.com]
Methodological & Application
Gardiquimod Hydrochloride: Application Notes and Protocols for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gardiquimod (B607600) hydrochloride is a synthetic imidazoquinoline compound that functions as a potent agonist for Toll-like receptor 7 (TLR7) and, to a lesser extent, TLR8.[1][2] As an immune response modifier, it effectively activates innate and adaptive immune cells, leading to the production of pro-inflammatory cytokines and type I interferons. This makes it a valuable tool for in vitro studies in immunology, vaccine development, and cancer immunotherapy. This document provides detailed protocols for the preparation and use of Gardiquimod in cell culture, methods for assessing cellular responses, and guidelines for data presentation.
Mechanism of Action
Gardiquimod selectively activates TLR7, an endosomal pattern recognition receptor that typically recognizes single-stranded RNA of viral origin.[3] Upon binding, Gardiquimod induces a signaling cascade that is primarily dependent on the MyD88 adaptor protein. This leads to the recruitment and activation of IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6). The cascade culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).[1][3] Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6, while IRF activation leads to the production of type I interferons (IFN-α/β).[1][3][4]
Caption: Gardiquimod hydrochloride signaling through the TLR7-MyD88 dependent pathway.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Gardiquimod is typically supplied as a lyophilized powder. To prepare a stock solution (e.g., 1 mg/mL), reconstitute the compound in sterile, endotoxin-free water or DMSO.[3][5] Consult the manufacturer's data sheet for the recommended solvent.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 6 months or as recommended by the supplier.[5] Protect from light.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations using pre-warmed, complete cell culture medium. The working concentration typically ranges from 0.1 to 10 µg/mL (approximately 0.3 to 30 µM).[3][4]
In Vitro Stimulation of Immune Cells (PBMC Model)
This protocol outlines the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) to measure cytokine production.
Caption: Experimental workflow for Gardiquimod stimulation of PBMCs and cytokine analysis.
Methodology:
-
Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Seed cells into a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells per well in 100 µL.
-
Compound Preparation: Prepare a 2X working concentration of Gardiquimod serial dilutions. A typical range to test is 0.2 µM to 20 µM (this will be 0.1 µM to 10 µM final concentration in the well). Include a vehicle control (medium with the same final concentration of DMSO or water as the highest Gardiquimod dose).
-
Cell Treatment: Add 100 µL of the 2X Gardiquimod dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis. Store at -80°C if not analyzed immediately.
-
Cytokine Analysis: Quantify the concentration of cytokines of interest (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using an appropriate method such as ELISA or a multiplex bead array.[4][6][7]
Cell Viability Assay
It is crucial to ensure that the observed effects are due to specific TLR7 activation and not cytotoxicity.
Caption: General workflow for assessing cell viability following Gardiquimod treatment.
Methodology:
-
Plate Setup: Seed and treat cells with Gardiquimod in a separate 96-well plate (typically opaque-walled for luminescence or clear for absorbance) exactly as described in the stimulation protocol.
-
Incubation: Incubate the plate for the same duration as the primary experiment (e.g., 24-48 hours).
-
Reagent Addition: Add a viability reagent such as MTT, resazurin, or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[1][8][9]
-
Final Incubation: Incubate for the time specified in the reagent protocol (typically 1-4 hours) to allow for the conversion of the substrate.
-
Signal Measurement: Read the plate on a microplate reader at the appropriate wavelength (for absorbance) or setting (for luminescence).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
Summarize quantitative data in clear, structured tables to facilitate interpretation and comparison.
Table 1: Dose-Dependent Cytokine Production in Human PBMCs Treated with Gardiquimod for 24 Hours.
| Gardiquimod Conc. (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IFN-α (pg/mL) ± SD |
| 0 (Vehicle Control) | 12 ± 4 | 25 ± 8 | < 20 |
| 0.1 | 180 ± 22 | 450 ± 51 | 150 ± 25 |
| 0.5 | 750 ± 89 | 1,800 ± 210 | 900 ± 115 |
| 1.0 | 1,500 ± 165 | 3,900 ± 420 | 2,100 ± 250 |
| 5.0 | 2,800 ± 310 | 6,500 ± 730 | 3,500 ± 410 |
| 10.0 | 2,950 ± 340 | 6,800 ± 750 | 3,600 ± 430 |
| Data are representative. Actual values will vary based on cell donor and experimental conditions. |
Table 2: Cell Viability of Human PBMCs after 24-Hour Treatment with Gardiquimod.
| Gardiquimod Conc. (µM) | Cell Viability (% of Vehicle) ± SD |
| 0 (Vehicle Control) | 100 ± 3.5 |
| 0.1 | 99.1 ± 4.1 |
| 0.5 | 98.5 ± 3.8 |
| 1.0 | 97.2 ± 4.5 |
| 5.0 | 94.6 ± 5.2 |
| 10.0 | 91.8 ± 5.9 |
| Data are representative and indicate no significant cytotoxicity at the tested concentrations. |
References
- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: Gardiquimod Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gardiquimod (B607600) is a potent synthetic compound belonging to the imidazoquinoline family, recognized for its function as an immune response modifier.[1] It acts as a specific agonist for Toll-like Receptor 7 (TLR7) in both humans and mice.[2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by detecting single-stranded viral RNA.[2][3] Activation of TLR7 by Gardiquimod triggers downstream signaling pathways, leading to the activation of transcription factors like NF-κB and Interferon Regulatory Factor (IRF), culminating in the production of pro-inflammatory cytokines and Type I interferons (IFN-α/β).[2][4]
Due to its ability to robustly stimulate innate immune responses, Gardiquimod is utilized in various research applications, including anti-viral studies (e.g., against HIV-1), cancer immunotherapy, and as a vaccine adjuvant to enhance adaptive immune responses.[4][5][6] It has been shown to be more potent than the related compound, Imiquimod (B1671794).[2] While Gardiquimod is highly specific for TLR7 at standard working concentrations, it may exhibit some activity on TLR8 at high concentrations (>10 µg/ml).[2]
Optimal Working Concentrations
The optimal working concentration of Gardiquimod hydrochloride varies significantly depending on the application and the experimental model system. The following table summarizes recommended concentration ranges derived from peer-reviewed literature and technical datasheets.
| Application | Model System | Recommended Concentration Range | Notes |
| In Vitro Applications | |||
| General TLR7 Activation | Cell Culture (e.g., HEK293-TLR7, PBMCs, Dendritic Cells) | 0.1 - 3 µg/mL | Typical stimulation time is 6 to 24 hours.[2][7] |
| Anti-HIV-1 Activity | Human PBMCs and Macrophages | 0.03 - 10 µM | Specific for TLR7 when used below 10 µM.[3][4][8] |
| IFN-α Induction | PHA-activated Human PBMCs | ~1 µM | Effective for inducing IFN-α transcription and protein secretion.[4] |
| Splenocyte & Macrophage Activation | Murine Splenocytes, RAW264.7 cells | ~1 µg/mL | Used for analyzing activation markers (e.g., CD69) and cytokine production (e.g., IL-12).[9][10] |
| Biochemical Assays | |||
| Reverse Transcriptase Inhibition | Cell-free HIV-1 RT Assay | 6 - 60 µM | Demonstrates direct inhibition of enzyme activity.[4][11] |
| In Vivo Applications | |||
| Anti-tumor Immunotherapy | Mouse Models (e.g., Melanoma) | 1 mg/kg | Administered via intraperitoneal (i.p.) injection.[9][11] |
| Vaccine Adjuvant | Mouse Models | 10 - 100 µ g/mouse | Enhances the efficiency of DC-based tumor immunotherapy.[5][6] |
Signaling Pathway
Gardiquimod functions by binding to TLR7 within the endosomal compartment of immune cells, such as plasmacytoid dendritic cells (pDCs) and macrophages.[2] This binding event initiates a signaling cascade through the MyD88 adaptor protein, leading to the activation of key transcription factors and the subsequent expression of immune-related genes.
Caption: Gardiquimod-TLR7 signaling cascade via MyD88.
Experimental Protocols
This protocol is for reconstituting lyophilized Gardiquimod for use in cell culture or other aqueous-based assays.
Materials:
-
This compound, lyophilized powder
-
Sterile, endotoxin-free water or physiological saline (0.9% NaCl)[5]
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipettes and sterile tips
Procedure:
-
Bring the vial of lyophilized Gardiquimod to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile, endotoxin-free water to the vial to achieve a desired stock concentration. A common stock concentration is 1 mg/mL.[5] For a 5 mg vial, add 5 mL of water.
-
Recap the vial and mix thoroughly by vortexing or pipetting up and down until the powder is completely dissolved.[5] The solution should be clear.
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]
-
Storage: Store the aliquots at -20°C. Resuspended product is typically stable for up to 6 months when stored properly.[5]
This protocol provides a general workflow for stimulating cells in culture (e.g., PBMCs, macrophages, or TLR7-expressing reporter cells) with Gardiquimod to assess immune activation.
Caption: Workflow for in vitro cell stimulation with Gardiquimod.
Procedure:
-
Cell Plating: Seed cells (e.g., human PBMCs at 2x10^6 cells/mL) in an appropriate culture plate (e.g., 96-well or 24-well) and allow them to adhere or stabilize as required by the cell type.[4]
-
Preparation of Working Solution: Dilute the Gardiquimod stock solution (from Protocol 1) in complete culture medium to the desired final concentration (e.g., 1 µg/mL).[9]
-
Cell Treatment: Remove the existing media from the cells (if necessary) and add the medium containing the Gardiquimod working solution. Include an untreated (vehicle control) group for comparison.
-
Incubation: Incubate the plates for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[7]
-
Harvesting:
-
Supernatant: Carefully collect the culture supernatant and centrifuge to pellet any floating cells. Store the supernatant at -80°C for later analysis of secreted proteins (e.g., cytokines via ELISA).[4]
-
Cells: Wash the cells with cold PBS. The cells can then be lysed for RNA/protein extraction (for RT-qPCR/Western Blot) or prepared for flow cytometry analysis to measure surface marker expression (e.g., CD69, CD86).[9][10]
-
This protocol outlines a general procedure for using Gardiquimod as part of a DC-based immunotherapy regimen in a murine melanoma model.[9]
Materials:
-
This compound, prepared in a sterile vehicle suitable for injection (e.g., sterile saline).
-
Tumor-bearing mice (e.g., C57BL/6 mice subcutaneously injected with B16 melanoma cells).[9]
-
Dendritic cell (DC)-based vaccine (if applicable).
-
Sterile syringes and needles (e.g., 27-gauge).
Procedure:
-
Tumor Inoculation: Mice are injected subcutaneously with tumor cells (e.g., 5x10^4 B16 cells).[9]
-
Vaccination (Optional): If used as an adjuvant, an initial vaccination (e.g., with tumor lysate-loaded DCs) is administered at a set time point (e.g., day 7 post-tumor inoculation).[9]
-
Gardiquimod Preparation: Prepare the Gardiquimod solution for injection at the desired concentration (e.g., to deliver a final dose of 1 mg/kg).
-
Administration: On specified days following tumor inoculation or vaccination (e.g., on days 8 and 10), administer Gardiquimod via intraperitoneal (i.p.) injection.[9]
-
Monitoring: Monitor the mice regularly for tumor growth (e.g., by measuring tumor volume with calipers) and overall health.
Disclaimer: All protocols and concentrations provided are intended as guidelines for research purposes only and are not for human or veterinary use.[2] Researchers should optimize conditions for their specific cell lines, animal models, and experimental goals. Always refer to the manufacturer's product datasheet and relevant safety information before use.
References
- 1. Gardiquimod - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. Gardiquimod: a Toll-like receptor-7 agonist that inhibits HIV type 1 infection of human macrophages and activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Gardiquimod | HIV Protease | TLR | TargetMol [targetmol.com]
- 9. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Dissolving Gardiquimod Hydrochloride for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Gardiquimod (B607600) hydrochloride, a potent Toll-like receptor 7 (TLR7) agonist, for use in various experimental settings. Gardiquimod is an immune response modifier with significant antiviral and antitumor properties, making its proper preparation critical for reliable and reproducible results.
I. Solubility of Gardiquimod Hydrochloride
This compound exhibits varying solubility in different solvents. The choice of solvent is crucial and depends on the specific experimental requirements, such as the desired stock concentration and the compatibility with the biological system under investigation. The following table summarizes the solubility of Gardiquimod in common laboratory solvents.
| Solvent | Concentration | Molar Equivalent | Special Instructions |
| DMSO (Dimethyl Sulfoxide) | 20 - 45 mg/mL[1][2] | ~64.2 - 143.6 mM | Sonication is recommended to aid dissolution.[1] |
| Water (Endotoxin-free) | 1 mg/mL[3][4] | ~3.2 mM | Vortex until completely solubilized.[5] |
| DMF (Dimethylformamide) | 18 - 20 mg/mL[1][2] | ~57.4 - 64.2 mM | Sonication is recommended.[1] |
| Ethanol | 12 mg/mL[2] | ~38.5 mM | - |
| PBS (pH 7.2) | 0.2 mg/mL[2] | ~0.64 mM | - |
Note: The molecular weight of Gardiquimod free base is 313.4 g/mol [2][6], and this compound is 349.9 g/mol [3]. Molar equivalents are calculated based on the free base molecular weight for consistency where not specified for the hydrochloride salt.
II. Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common practice for long-term storage and subsequent dilution into aqueous media for experiments.
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[1] Intermittent vortexing during sonication can facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final working concentration.
-
Example for a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium to get a 100 µM solution.
-
Add the appropriate volume of the 100 µM solution to your cell culture vessel to reach a final concentration of 10 µM. For instance, add 100 µL of the 100 µM solution to 900 µL of cell suspension.
-
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Gardiquimod. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Application to Cells: Add the prepared working solution to your cell cultures and incubate for the desired period. Working concentrations for cell-based assays typically range from 0.1 to 3 µg/mL.[3][5]
For animal studies, this compound is often administered intraperitoneally (i.p.). The formulation should be sterile and biocompatible.
Materials:
-
This compound powder
-
Sterile, endotoxin-free water[9] or saline
-
Sterile tubes and vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound powder in sterile, endotoxin-free water or saline to a suitable concentration (e.g., 1 mg/mL).[3][4]
-
Dissolution: Vortex the solution until the powder is completely dissolved.[5]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Dosage Calculation: Calculate the required volume for injection based on the animal's weight and the desired dose. A common dosage used in mice is 1 mg/kg.[1][10]
-
Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal injection).
-
Storage: Prepare fresh solutions for each experiment if possible.[7] If storage is necessary, store at -20°C for a limited time and avoid repeated freeze-thaw cycles.[4][7]
III. Visualized Workflows and Signaling Pathways
Caption: A flowchart illustrating the preparation of this compound solutions.
Gardiquimod is a specific agonist for Toll-like receptor 7 (TLR7), which is located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[3] Activation of TLR7 by Gardiquimod initiates a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[9][11]
References
- 1. Gardiquimod | HIV Protease | TLR | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. invivogen.com [invivogen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medkoo.com [medkoo.com]
- 7. Gardiquimod | TLR7 agonist | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gardiquimod|CAS 1020412-43-4|DC Chemicals [dcchemicals.com]
- 11. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gardiquimod Hydrochloride as a Vaccine Adjuvant in Mice
For Researchers, Scientists, and Drug Development Professionals
Gardiquimod (B607600) hydrochloride, an imidazoquinoline compound, is a potent synthetic agonist of Toll-like receptor 7 (TLR7) in both mice and humans.[1] Its ability to activate innate immune cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs), makes it a promising adjuvant for enhancing vaccine efficacy.[2][3][4] By stimulating TLR7, Gardiquimod initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby promoting robust adaptive immune responses, including both humoral and cellular immunity.[1][5] These application notes provide detailed protocols and data for the use of Gardiquimod hydrochloride as a vaccine adjuvant in murine models.
Mechanism of Action
Gardiquimod specifically activates TLR7, an endosomal receptor that recognizes single-stranded RNA (ssRNA).[1][5] Upon binding, TLR7 dimerizes and recruits the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1] This leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-12), type I interferons (IFN-α/β), and costimulatory molecules (e.g., CD40, CD80, CD86) on APCs.[2][6] The upregulation of these molecules is critical for the subsequent activation and differentiation of antigen-specific T cells and B cells, leading to enhanced antibody production and cytotoxic T lymphocyte (CTL) responses.
Data Presentation
In Vitro Activity of Gardiquimod
The following table summarizes the effective concentrations of Gardiquimod for the stimulation of murine immune cells in vitro.
| Cell Type | Concentration | Readout | Observed Effect | Reference |
| Murine Splenocytes | 1 µg/mL | Proliferation (MTT assay) | Significant increase in proliferation after 48h. | [2][6] |
| Murine Splenocytes | 1 µg/mL | Cell Activation (CD69 expression) | Increased CD69 expression on T cells, NK cells, and NKT cells after 24h. | [2][6] |
| RAW264.7 Macrophages | 1 µg/mL | Costimulatory Molecule Expression | Upregulation of CD40, CD80, and CD86 after 24h. | [2][6] |
| Bone Marrow-Derived DCs | 1 µg/mL | Costimulatory Molecule Expression | Upregulation of CD40, CD80, and CD86 after 24h. | [2][6] |
| RAW264.7 Macrophages | 1 µg/mL | Cytokine Production (IL-12p70) | Increased IL-12p70 protein levels in supernatant. | [2][6] |
In Vivo Adjuvant Effects of Gardiquimod
This table outlines typical dosages and resulting immune responses when Gardiquimod is used as a vaccine adjuvant in mice.
| Mouse Strain | Antigen | Gardiquimod Dose & Route | Immunization Schedule | Key Outcomes | Reference |
| C57BL/6 | B16 Melanoma Lysate | 1 mg/kg, intraperitoneal (i.p.) | Two doses on days 8 and 10 post-tumor inoculation. | Delayed tumor growth, suppressed pulmonary metastasis. | [2] |
| BALB/c | Formalin-killed L. donovani | Not specified | Three vaccinations at 2-week intervals. | Reduced parasite load, high DTH response, elevated Th1 cytokines (IFN-γ, IL-12) and IgG2a levels. | [7][8] |
| C57BL/6 | PR8-HA (Influenza) | 20 µg, co-administered with alum | Single immunization. | Enhanced germinal center B cell response. | [9] |
| A/J | P. chabaudi AS malaria antigen | Not specified (used with IL-12) | Prime and boost 3 weeks later. | Induced a Th1 immune response with high levels of IFN-γ and malaria-specific IgG2a. | [10] |
Experimental Protocols
Preparation of Gardiquimod Stock Solution
-
Reconstitution: Aseptically add 5 mL of sterile, endotoxin-free physiological water (0.9% NaCl) to a 5 mg vial of lyophilized Gardiquimod to obtain a stock solution of 1 mg/mL.[3]
-
Mixing: Gently pipette the solution up and down to ensure complete dissolution. Avoid vigorous vortexing.
-
Storage: Store the lyophilized product at -20°C for up to one year. Once reconstituted, prepare single-use aliquots and store them at -20°C for up to six months. Avoid repeated freeze-thaw cycles.[3]
In Vivo Immunization Protocol (General)
This protocol provides a general framework for using Gardiquimod as an adjuvant in a murine vaccination study. The specific antigen, mouse strain, and endpoints will need to be adapted for the particular study.
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6, BALB/c) of a specific age and sex, as required by the experimental design.[11]
-
Vaccine Formulation:
-
Determine the optimal dose of your antigen of interest.
-
On the day of immunization, dilute the Gardiquimod stock solution in sterile phosphate-buffered saline (PBS) or saline to the desired final concentration. A typical in vivo dose ranges from 10-100 µg per mouse.[3]
-
Mix the antigen with the diluted Gardiquimod solution. The final injection volume is typically 100-200 µL.
-
-
Administration:
-
Immunization Schedule:
-
Control Groups:
-
PBS or saline only.
-
Antigen only (without adjuvant).
-
Adjuvant only (Gardiquimod without antigen).
-
-
Monitoring and Sample Collection:
-
Monitor mice regularly for any adverse reactions at the injection site or systemic effects.
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at specified time points (e.g., pre-immunization, and 1-2 weeks post-boost) to analyze antigen-specific antibody responses.
-
At the end of the experiment, euthanize mice and harvest spleens for analysis of T-cell responses (e.g., cytokine production, proliferation) or other organs as required.
-
Assessment of Immune Responses
-
Humoral Immunity (Antibody Response):
-
Coat ELISA plates with the specific antigen.
-
Serially dilute serum samples and add them to the plates.
-
Detect bound antibodies using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for mouse IgG isotypes (e.g., total IgG, IgG1, IgG2a).
-
The IgG2a/IgG1 ratio can be used as an indicator of a Th1- or Th2-biased immune response, with a higher ratio suggesting a Th1 bias, which is often desired for viral and cancer vaccines.[7][8]
-
-
Cellular Immunity (T-cell Response):
-
Prepare single-cell suspensions from the spleens of immunized mice.
-
Restimulate splenocytes in vitro with the specific antigen.
-
Cytokine Analysis: Measure the levels of cytokines such as IFN-γ, IL-4, and IL-12 in the culture supernatants by ELISA or multiplex bead array.
-
ELISpot Assay: Enumerate antigen-specific, cytokine-secreting T cells (e.g., IFN-γ for Th1/CTL responses).
-
Flow Cytometry: Analyze the expression of activation markers (e.g., CD69, CD44) and intracellular cytokines in T-cell populations.
-
Safety and Considerations
While Gardiquimod is a potent adjuvant, systemic administration of TLR7 agonists can potentially lead to transient, influenza-like symptoms due to systemic cytokine induction.[6] Therefore, it is crucial to perform dose-titration studies to identify the optimal dose that maximizes adjuvanticity while minimizing potential side effects. The route of administration should also be carefully considered to evoke a local and effective immune response without inducing excessive systemic inflammation.[6][12]
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adjuvant effects of TLR agonist gardiquimod admixed with Leishmania vaccine in mice model of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A TLR7-nanoparticle adjuvant promotes a broad immune response against heterologous strains of influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vaccination with Novel Immunostimulatory Adjuvants against Blood-Stage Malaria in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Successful Vaccination Strategies That Protect Aged Mice from Lethal Challenge from Influenza Virus and Heterologous Severe Acute Respiratory Syndrome Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Gardiquimod Hydrochloride in Dendritic Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod (B607600) hydrochloride is a potent synthetic imidazoquinoline compound that acts as a specific agonist for Toll-like receptor 7 (TLR7).[1] TLR7, an endosomal pattern recognition receptor, plays a crucial role in the innate immune response to single-stranded viral RNA.[1][2] Its activation in dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, as well as the upregulation of costimulatory molecules.[1][3][4] This process results in DC maturation and enhances their ability to prime adaptive immune responses, making Gardiquimod a valuable tool for studying immunology, vaccine development, and cancer immunotherapy.[3][5][6]
These application notes provide detailed protocols for the use of Gardiquimod hydrochloride to activate murine bone marrow-derived dendritic cells (BMDCs) and assess their activation status through flow cytometry and cytokine analysis, as well as their functional capacity to stimulate T cell proliferation in a mixed lymphocyte reaction (MLR).
Mechanism of Action: TLR7 Signaling Pathway
Gardiquimod specifically binds to and activates TLR7 within the endosomes of dendritic cells.[1] This binding event initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2] MyD88, in turn, activates downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor 7 (IRF7).[2] The activation of these transcription factors leads to the transcription and subsequent secretion of type I interferons and various pro-inflammatory cytokines, such as Interleukin-12 (B1171171) (IL-12).[2][3]
Caption: Gardiquimod activates TLR7, leading to MyD88-dependent signaling and cytokine production.
Data Presentation
Table 1: this compound Specifications
| Property | Value | Reference |
| Target | Toll-like receptor 7 (TLR7) | [1] |
| CAS Number | 1020412-43-4 | [1] |
| Molecular Formula | C₁₇H₂₃N₅O • HCl | [1] |
| Molecular Weight | 349.9 g/mol | [1] |
| Purity | ≥ 95% | [1] |
| Solubility | 1 mg/ml in water | [1] |
| Working Concentration | 0.1 - 3 µg/ml (for TLR7 specificity, use <10 µM) | [1][7] |
Table 2: Expected Outcomes of Dendritic Cell Activation with Gardiquimod
| Parameter | Method | Expected Outcome | Reference |
| Upregulation of Costimulatory Molecules | Flow Cytometry | Increased surface expression of CD40, CD80, and CD86. | [3][8] |
| Pro-inflammatory Cytokine Production | ELISA / CBA | Increased secretion of IL-12p70 and TNF-α. | [3][4][9] |
| Type I Interferon Production | ELISA / Bioassay | Increased secretion of IFN-α. | [2][4][10] |
| T Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | Enhanced proliferation of allogeneic T cells. | [11][12] |
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of dendritic cells from murine bone marrow progenitor cells.
Materials:
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
ACK lysis buffer (optional, for red blood cell lysis)
-
Sterile dissection tools, syringes, and needles
-
70 µm cell strainer
-
Non-treated cell culture plates
Procedure:
-
Humanely euthanize a 6-8 week old mouse and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femur and tibia bones, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a 25-gauge needle and syringe.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
(Optional) If red blood cell contamination is high, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes, then neutralize with excess complete RPMI-1640 medium.
-
Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending in fresh medium.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.[8]
-
Plate 10 mL of the cell suspension onto 100 mm non-treated cell culture plates.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
On day 3, add 10 mL of fresh complete medium containing 20 ng/mL GM-CSF and 10 ng/mL IL-4 to each plate.
-
On day 6, gently swirl the plates, aspirate half of the medium (approximately 10 mL), and replace it with 10 mL of fresh complete medium containing 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
On day 8, harvest the non-adherent and loosely adherent cells, which are the immature BMDCs. The purity of CD11c+ cells should be >85%.
Protocol 2: Activation of BMDCs with this compound
This protocol details the stimulation of immature BMDCs with Gardiquimod to induce maturation.
Materials:
-
Immature BMDCs (from Protocol 1)
-
Complete RPMI-1640 medium
-
This compound
-
Tissue-culture treated plates (e.g., 6-well or 24-well)
-
Vehicle control (e.g., sterile water or PBS)
Procedure:
-
Harvest immature BMDCs and count viable cells.
-
Resuspend the cells in fresh complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed the cells into tissue-culture treated plates at the desired density (e.g., 2 x 10⁶ cells in 2 mL for a 6-well plate).
-
Prepare a stock solution of this compound in sterile water. Further dilute in complete RPMI-1640 to prepare working concentrations.
-
Treat the BMDCs with a range of Gardiquimod concentrations (e.g., 0.1, 0.3, 1.0, 3.0 µg/mL) to perform a dose-response analysis.[1] Include an untreated and a vehicle-treated control.
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator for the desired time:
-
After incubation, proceed with downstream analysis as described in Protocols 3 and 4.
Protocol 3: Flow Cytometric Analysis of DC Activation Markers
This protocol is for quantifying the expression of costimulatory molecules on the surface of Gardiquimod-activated BMDCs.
Materials:
-
Gardiquimod-activated BMDCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies against murine:
-
CD11c (DC marker)
-
CD40
-
CD80
-
CD86
-
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Flow cytometer
Procedure:
-
Harvest the activated BMDCs from the culture plates by gentle pipetting.
-
Transfer the cells to FACS tubes and wash with cold FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing Fc block and incubate on ice for 15 minutes to prevent non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell, CD11c+ population and quantifying the expression levels (e.g., Mean Fluorescence Intensity or percentage of positive cells) of CD40, CD80, and CD86.
Protocol 4: Quantification of Cytokine Production by ELISA
This protocol describes the measurement of IL-12p70 and IFN-α in the supernatants of Gardiquimod-activated BMDC cultures.
Materials:
-
Supernatants from Gardiquimod-activated BMDC cultures (from Protocol 2)
-
Commercially available ELISA kits for murine IL-12p70 and IFN-α
-
ELISA plate reader
Procedure:
-
Harvest the culture supernatants from the Gardiquimod-activated BMDCs and centrifuge at 1000 x g for 10 minutes to remove cells and debris.
-
Store the supernatants at -80°C until use or proceed directly with the assay.
-
Perform the ELISA according to the manufacturer's instructions for the specific kit.[9][13][14] A general workflow is as follows: a. Coat the ELISA plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add standards and samples (culture supernatants) to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP conjugate. f. Wash the plate and add the substrate solution (e.g., TMB). g. Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.
Experimental Workflow and Functional Assays
The activation of dendritic cells by Gardiquimod is a critical first step in initiating an adaptive immune response. A key functional consequence of this activation is the enhanced ability of DCs to stimulate T cell proliferation and differentiation. This can be assessed using a Mixed Lymphocyte Reaction (MLR).
Caption: Workflow for generating, activating, and analyzing Gardiquimod-treated dendritic cells.
Protocol 5: Mixed Lymphocyte Reaction (MLR)
This protocol assesses the ability of Gardiquimod-activated BMDCs to stimulate the proliferation of allogeneic T cells.
Materials:
-
Gardiquimod-activated BMDCs (stimulator cells, from Protocol 2)
-
Splenocytes from an allogeneic mouse strain (responder cells)
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
96-well round-bottom plates
Procedure:
-
Prepare responder cells: Isolate splenocytes from a different mouse strain than the one used for BMDC generation. Create a single-cell suspension and lyse red blood cells.
-
Label responder cells with CFSE: Resuspend splenocytes at 10 x 10⁶ cells/mL in serum-free medium and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, then quench the reaction with 5 volumes of cold complete medium. Wash the cells three times.
-
Co-culture: In a 96-well round-bottom plate, add 2 x 10⁵ CFSE-labeled responder splenocytes to each well.
-
Add the Gardiquimod-activated BMDCs (stimulator cells) at varying DC:T cell ratios (e.g., 1:10, 1:20, 1:50). Include controls with T cells alone and T cells with unstimulated BMDCs.
-
Incubate the co-culture for 4-5 days at 37°C in a 5% CO₂ humidified incubator.
-
Analyze T cell proliferation: Harvest the cells and stain with fluorochrome-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Analyze by flow cytometry. Proliferation is measured by the serial dilution of the CFSE dye in daughter cells, which appears as distinct peaks of decreasing fluorescence intensity.
Conclusion
This compound is a robust and specific activator of TLR7, inducing potent maturation and activation of dendritic cells. The protocols outlined in these application notes provide a comprehensive framework for researchers to study the effects of TLR7 agonism on dendritic cell biology, from phenotypic changes to functional outcomes. These assays are fundamental in the fields of immunology and drug development for evaluating novel vaccine adjuvants and immunomodulatory therapies.
References
- 1. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [bio-protocol.org]
- 4. Interferon α/β and Interleukin 12 Responses to Viral Infections: Pathways Regulating Dendritic Cell Cytokine Expression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [en.bio-protocol.org]
- 8. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human IL-12 p70 ELISA - Quantikine D1200: R&D Systems [rndsystems.com]
- 10. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mixed Leukocyte Reaction Using Human Blood Monocyte-Derived Dendritic Cells and Memory CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mixed lymphocyte reaction (MLR): a classic assay for modern drug immune assessment. | Revvity [revvity.com]
- 13. Interferon-α and interleukin-12 are induced, respectively, by double-stranded DNA and single-stranded RNA in human myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human IL-12 p70 Uncoated ELISA Kit (88-7126-88) - Invitrogen [thermofisher.com]
Application of Gardiquimod Hydrochloride in HIV Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod (B607600) hydrochloride is a potent synthetic agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system that recognizes single-stranded viral RNA.[1][2][3][4] In the context of Human Immunodeficiency Virus (HIV) research, Gardiquimod has emerged as a molecule of significant interest due to its dual mechanism of action: immune modulation and direct antiviral activity.[1][5] These properties make it a valuable tool for investigating HIV-1 pathogenesis, developing novel therapeutic strategies, and exploring pathways to HIV latency reversal.
These application notes provide a comprehensive overview of the use of Gardiquimod hydrochloride in HIV research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
Gardiquimod's primary mode of action in inhibiting HIV-1 is through the activation of TLR7, which is expressed in endosomes of various immune cells, including macrophages and plasmacytoid dendritic cells.[1][4] Upon binding to TLR7, Gardiquimod initiates a downstream signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][4] This signaling pathway culminates in the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor 7 (IRF7).[4]
The activation of these transcription factors leads to the production of a variety of inflammatory cytokines and, most notably, type I interferons (IFN-α).[1][2][4][5] IFN-α plays a crucial role in establishing an antiviral state in both infected and uninfected cells.[6] The anti-HIV effects of Gardiquimod can be partially reversed by blocking the IFN-α receptor, highlighting the importance of this cytokine in its mechanism of action.[1][5]
Furthermore, studies have revealed that Gardiquimod also possesses a direct anti-HIV activity by inhibiting the function of HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.[1][5] This dual functionality as both an immune modulator and a reverse transcriptase inhibitor makes Gardiquimod a unique compound in the landscape of HIV therapeutics research.[1][5]
Caption: Gardiquimod's mechanism of action in HIV inhibition.
Data Presentation
Table 1: In Vitro Inhibition of HIV-1 by Gardiquimod
| Cell Type | HIV-1 Strain(s) | Gardiquimod Concentration | Effect | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Ba-L (R5-tropic) | 0.3 µM or greater | Statistically significant reduction in p24 levels. | [2] |
| PBMCs | Ba-L, CM235 (R5), HC4 (X4), C7/86 (R5/X4) | 0.6 µM | Significant reduction in total HIV-1 DNA levels. | [7] |
| Macrophages | X4, R5, or dual-tropic (R5/X4) | Below 10 µM | Significantly reduced infection. | [1] |
| Activated T cells | X4, R5, or dual-tropic (R5/X4) | Below 10 µM | Significantly reduced infection. | [1] |
Table 2: Effect of Gardiquimod on Cytokine Production
| Cell Type | Gardiquimod Concentration | Cytokine Measured | Time Point | Observation | Reference |
| PHA-activated PBMCs | 1 µM | IFN-α mRNA | 1 to 48 hours | Induced IFN-α transcription. | [2] |
| PHA-activated PBMCs | Not specified | IFN-α protein | Several days | Sustained IFN-α protein secretion. | [1][5] |
| Macrophages | Not specified | IFN-α protein | Several days | Sustained IFN-α protein secretion. | [1][5] |
Experimental Protocols
The following protocols are based on methodologies described in published research and are intended to serve as a guide for in vitro studies using this compound.
Protocol 1: Inhibition of HIV-1 Infection in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the dose-dependent inhibitory effect of Gardiquimod on HIV-1 replication in activated PBMCs.
Materials:
-
This compound (e.g., from InvivoGen)[2]
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Complete RPMI medium
-
Ficoll-Paque for PBMC isolation
-
HIV-1 stock (e.g., Ba-L strain)
-
p24 ELISA kit
-
96-well culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Activate PBMCs: Activate the isolated PBMCs by culturing them in complete RPMI medium containing PHA for 48 hours.[4]
-
Prepare for Infection: After activation, wash the PBMCs to remove the PHA and resuspend them in complete RPMI medium containing IL-2 (10 units/ml) at a concentration of 2 x 10^6 cells/ml.[4]
-
Infection: Infect the activated PBMCs with a known titer of HIV-1 (e.g., 20 TCID50/ml of HIV-1 Ba-L) for 1 hour.[4][7]
-
Gardiquimod Treatment: Following infection, wash the cells three times to remove unincorporated virus.[4] Resuspend the cells in complete RPMI with IL-2 and plate them in a 96-well plate. Add Gardiquimod at final concentrations ranging from 0.03 µM to 10 µM to triplicate wells.[2][7] Include an untreated control.
-
Incubation: Incubate the cultures for up to 9 days.
-
Analysis: On day 9 post-infection, collect the culture supernatants and measure the p24 antigen levels using a commercial ELISA kit.[2][7]
Caption: Workflow for assessing Gardiquimod's HIV-1 inhibition in PBMCs.
Protocol 2: Assessment of Gardiquimod's Effect on IFN-α Induction
Objective: To determine the kinetics of IFN-α transcription and secretion in response to Gardiquimod treatment in activated PBMCs.
Materials:
-
This compound
-
PHA-activated PBMCs (prepared as in Protocol 1)
-
Complete RPMI medium with IL-2
-
RNA extraction kit
-
qRT-PCR reagents for IFN-α and a housekeeping gene (e.g., GAPDH)
-
IFN-α ELISA kit
Procedure:
-
Cell Preparation: Prepare PHA-activated PBMCs as described in Protocol 1.
-
Gardiquimod Stimulation: Treat the activated PBMCs with 1 µM Gardiquimod.[2]
-
Time Course for Transcription Analysis:
-
Harvest cells at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours) after Gardiquimod addition.
-
Extract total RNA from the cell pellets at each time point.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of IFN-α mRNA, normalized to a housekeeping gene.
-
-
Time Course for Protein Secretion Analysis:
-
Collect culture supernatants at the same time points as for the transcription analysis.
-
Measure the concentration of secreted IFN-α protein in the supernatants using a commercial ELISA kit.
-
Application in HIV Latency Reversal Research
While Gardiquimod is primarily known for its inhibitory effects on active HIV-1 infection, its role as a TLR7 agonist also positions it as a potential latency-reversing agent (LRA).[6][8][9] The "shock and kill" strategy for an HIV cure aims to reactivate latent HIV provirus within resting CD4+ T cells, making these cells recognizable and clearable by the immune system.[8][10]
TLR7 agonists like Gardiquimod can contribute to this strategy by:
-
Inducing Cytokine Production: The production of pro-inflammatory cytokines, such as TNF-α, induced by TLR7 activation can contribute to the reactivation of latent HIV.[8][9]
-
Enhancing Immune Effector Functions: Gardiquimod can activate various immune cells, including NK cells and T cells, which are crucial for clearing the newly reactivated, virus-producing cells.[11][12]
Further research is needed to fully elucidate the efficacy and mechanisms of Gardiquimod as an LRA, potentially in combination with other therapeutic agents, to achieve a functional cure for HIV.
References
- 1. Gardiquimod: a Toll-like receptor-7 agonist that inhibits HIV type 1 infection of human macrophages and activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - Dual TLR2 and TLR7 agonists as HIV latency-reversing agents [insight.jci.org]
- 9. Dual TLR2 and TLR7 agonists as HIV latency-reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of latency reversal agents in the cure of HIV: A review of current data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TLR1/2 Agonist Enhances Reversal of HIV-1 Latency and Promotes NK Cell-Induced Suppression of HIV-1-Infected Autologous CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Stimulation of Human PBMCs with Gardiquimod Hydrochloride
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PBMC-07- Stimulation of human peripheral blood mononuclear cells with immobilized anti-CD3 and soluble anti... [protocols.io]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.egr.uh.edu [www2.egr.uh.edu]
Gardiquimod Hydrochloride: Application Notes and Protocols for Cytokine Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod (B607600) hydrochloride is a potent synthetic imidazoquinoline compound that acts as a specific agonist for Toll-like Receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response by recognizing single-stranded RNA (ssRNA), often of viral origin.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons, making Gardiquimod an invaluable tool for studying immune activation, antiviral responses, and the development of vaccine adjuvants and immunotherapies.[2][3] These application notes provide a comprehensive overview, experimental protocols, and data presentation for the use of Gardiquimod hydrochloride in cytokine induction studies.
Mechanism of Action: TLR7 Signaling Pathway
Gardiquimod selectively binds to and activates TLR7 located within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs), but also B cells and other myeloid cells.[1] This activation initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1] Consequently, this results in the transcription and secretion of a wide array of cytokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).[1][2]
Caption: Gardiquimod activates TLR7 in the endosome, leading to cytokine and interferon production.
Data Presentation: Gardiquimod-Induced Cytokine Production
The following table summarizes representative data on cytokine production induced by this compound in various immune cell populations. It is important to note that absolute cytokine concentrations can vary depending on the specific experimental conditions, including cell donor variability, cell density, and incubation time.
| Cell Type | Gardiquimod Concentration | Cytokine | Reported Effect/Concentration | Reference |
| Human PBMCs (PHA-activated) | 1 µM | IFN-α | ~1500 pg/mL at 24h | --INVALID-LINK-- |
| Murine Thymocytes | 1-10 µg/mL | IFN-γ, IL-6 | Dose-dependent increase (qualitative) | --INVALID-LINK--[4] |
| Murine Macrophages (RAW264.7) | 1 µg/mL | IL-12 p40 | Increased mRNA expression | --INVALID-LINK--[2] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 1 µg/mL | IL-12 p70 | Augmented secretion (qualitative) | --INVALID-LINK--[2][3] |
| Human Plasmacytoid Dendritic Cells (pDCs) | 1-10 µg/mL (Resiquimod*) | IFN-α, TNF-α | Dose-dependent increase (qualitative) | --INVALID-LINK--[5] |
Note: Data for a similar TLR7 agonist, Resiquimod, is included for pDCs as it is known to induce a comparable cytokine profile.
Experimental Protocols
The following are detailed protocols for common applications of this compound in cytokine induction studies.
In Vitro Stimulation of Murine Splenocytes
This protocol outlines the isolation and stimulation of murine splenocytes to assess cytokine production.
Materials:
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
96-well cell culture plates
-
Sterile dissection tools
Procedure:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing 5 mL of complete RPMI-1640 medium.
-
Create a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 2-3 minutes at room temperature.
-
Add 8 mL of complete RPMI-1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant, resuspend the splenocytes in fresh complete RPMI-1640 medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., 0.1, 1, 10 µg/mL).
-
Add 100 µL of the Gardiquimod dilutions or medium control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant for cytokine analysis by ELISA or other immunoassays.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of isolated human PBMCs.
Materials:
-
This compound
-
Ficoll-Paque PLUS
-
Complete RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS)
-
Human whole blood
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Perform a cell count and assess viability.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of Gardiquimod dilutions or medium control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Collect the supernatant for cytokine analysis after centrifuging the plate.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants. Specific antibody concentrations and incubation times should be optimized for each cytokine.[6]
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating Buffer (e.g., PBS)
-
Assay Diluent (e.g., PBS with 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[6]
-
Washing: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.[6]
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in Assay Diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate 7 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm on a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying cytokine induction by this compound.
Caption: Workflow for analyzing Gardiquimod-induced cytokines from cell isolation to results.
Conclusion
This compound is a powerful and specific tool for activating TLR7 and inducing a robust cytokine response. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the immunomodulatory effects of TLR7 activation. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results in the study of cytokine induction.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for Intranasal Delivery of Gardiquimod Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intranasal delivery of Gardiquimod hydrochloride, a potent Toll-like receptor 7 (TLR7) agonist, in animal models. This document includes detailed experimental protocols, a summary of expected immunological outcomes, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Gardiquimod is an imidazoquinoline compound that specifically activates TLR7, a key receptor in the innate immune system that recognizes single-stranded viral RNA.[1] Activation of TLR7 triggers a signaling cascade leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, making Gardiquimod a potent immune modulator.[1] Intranasal delivery of Gardiquimod is a non-invasive method being explored for various applications, including as a vaccine adjuvant to enhance mucosal and systemic immune responses and for the potential treatment of respiratory viral infections and certain cancers.
Data Presentation
While specific pharmacokinetic and comprehensive dose-response data for intranasal this compound are limited in publicly available literature, the following tables summarize representative immunological responses observed with intranasal administration of TLR7 agonists in murine models. This data provides an indication of the expected outcomes when using Gardiquimod.
Table 1: Representative Cytokine and Antibody Responses to Intranasal TLR7 Agonist Administration in Mice
| TLR7 Agonist (Dose) | Animal Model | Sample Type | Analyte | Result | Time Point | Reference |
| Imiquimod (50 µg) | C57BL/6 Mice | Lung Tissue | IFN-β mRNA | ~5-fold increase vs. control | Day 3 post-treatment | [2] |
| Imiquimod (50 µg) | C57BL/6 Mice | BALF | IgG1 | Increased vs. infected control | Day 14 post-infection | [2] |
| Imiquimod (50 µg) | C57BL/6 Mice | BALF | IgG2a | Increased vs. infected control | Day 14 post-infection | [2] |
| Imiquimod (50 µg) | C57BL/6 Mice | BALF | Total IgG | Increased vs. infected control | Day 14 post-infection | [2] |
| Gardiquimod (25 µg) | BALB/c Mice | Serum | NV VLP-specific IgG | Significantly higher than antigen alone | Day 21-119 | [3] |
| Gardiquimod (25 µg) | BALB/c Mice | Fecal Pellets | NV VLP-specific IgA | Significantly higher than antigen alone | Day 119 | [3] |
| R848 (single dose) | C57BL/6 Mice | BALF | Eosinophils | Significantly decreased vs. IL-33 control | Day 7 | [4] |
| R848 (single dose) | C57BL/6 Mice | BALF | ILC2s | Significantly decreased vs. IL-33 control | Day 7 | [4] |
BALF: Bronchoalveolar Lavage Fluid; NV VLP: Norwalk Virus-Like Particle; ILC2s: Type 2 Innate Lymphoid Cells. Data for Imiquimod and R848 are included as representative examples of TLR7 agonist effects.
Signaling Pathway
Gardiquimod exerts its immunostimulatory effects by activating the Toll-like receptor 7 (TLR7) signaling pathway, primarily within endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), macrophages, and B cells.
Experimental Protocols
The following are detailed methodologies for key experiments involving the intranasal delivery of this compound in animal models.
Protocol 1: Preparation and Intranasal Administration of this compound in Mice
1. Materials:
-
This compound (powder)
-
Sterile, endotoxin-free water or phosphate-buffered saline (PBS)
-
Micropipette and sterile, low-retention pipette tips
-
Anesthetic (e.g., isoflurane) and anesthesia chamber/delivery system
-
Animal holding cage
2. Preparation of Gardiquimod Solution:
-
Reconstitution: Aseptically reconstitute this compound powder in sterile, endotoxin-free water or PBS to a desired stock concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Working Solution: Dilute the stock solution with sterile PBS to the final desired concentration for administration. A common dose for intranasal application in mice is in the range of 10-50 µg per animal. The final volume for intranasal administration should be between 10-30 µL per mouse.
3. Animal Handling and Anesthesia:
-
Acclimatize mice to handling for several days prior to the experiment to minimize stress.
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% in oxygen) until the animal is unresponsive to a toe pinch. Monitor respiration closely throughout the procedure.
4. Intranasal Administration:
-
Position the anesthetized mouse in a supine position.
-
Using a micropipette, carefully dispense half of the total volume (e.g., 5-15 µL) as a single droplet onto one nostril. Allow the mouse to inhale the droplet.
-
Administer the remaining volume to the other nostril in the same manner.
-
Alternate nostrils for each drop to ensure even distribution.
-
Monitor the animal continuously until it has fully recovered from anesthesia in a clean, warm cage.
Protocol 2: Collection of Bronchoalveolar Lavage Fluid (BALF)
1. Materials:
-
Euthanasia agent (e.g., CO2, injectable anesthetic overdose)
-
Surgical scissors and forceps
-
Tracheal cannula (e.g., 20-22 gauge)
-
Suture thread
-
1 mL syringe
-
Ice-cold, sterile PBS
-
1.5 mL microcentrifuge tubes
2. Procedure:
-
Euthanize the mouse via an approved method at the desired time point post-Gardiquimod administration.
-
Place the mouse in a supine position and dissect the neck to expose the trachea.
-
Make a small incision in the trachea and insert the cannula, securing it with suture thread.
-
Connect a 1 mL syringe containing 0.8-1.0 mL of ice-cold PBS to the cannula.
-
Slowly instill the PBS into the lungs and then gently aspirate the fluid. Repeat this process 2-3 times with the same fluid to maximize cell and fluid recovery.
-
Transfer the collected BALF to a pre-chilled microcentrifuge tube.
-
Centrifuge the BALF (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis and store at -80°C. The cell pellet can be resuspended for cell counting and differential analysis.
Protocol 3: Quantification of Cytokines in BALF using ELISA
1. Materials:
-
ELISA kits for specific cytokines of interest (e.g., IFN-α, IFN-β, TNF-α, IL-6, IL-12)
-
BALF supernatant samples
-
Microplate reader
2. Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of intranasal Gardiquimod administration in an animal model.
Conclusion
Intranasal delivery of this compound represents a promising strategy for modulating the immune system at mucosal surfaces and systemically. The protocols and data presented here provide a foundation for researchers to design and execute studies investigating the therapeutic and adjuvant potential of this potent TLR7 agonist. Careful consideration of dosing, timing, and appropriate analytical methods is crucial for obtaining robust and reproducible results. Further research is warranted to establish detailed dose-response relationships and pharmacokinetic profiles of intranasally administered Gardiquimod.
References
- 1. invivogen.com [invivogen.com]
- 2. Intranasal and epicutaneous administration of Toll-like receptor 7 (TLR7) agonists provides protection against influenza A virus-induced morbidity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An intranasally delivered Toll-like receptor 7 agonist elicits robust systemic and mucosal responses to Norwalk virus-like particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
Gardiquimod Hydrochloride: Application Notes and Protocols for Primary Human Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod (B607600) hydrochloride is a potent synthetic imidazoquinoline compound that functions as a specific agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[2] Its activation by single-stranded RNA (ssRNA) or synthetic ligands like Gardiquimod triggers a signaling cascade that is crucial for antiviral immune responses.[2] This activation leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, making Gardiquimod a valuable tool for in vitro immunological studies and a potential candidate for vaccine adjuvants and immunotherapeutics.[2][3] These application notes provide a comprehensive overview of the use of Gardiquimod hydrochloride in primary human cell cultures, including its mechanism of action, effects on various immune cells, and detailed protocols for experimental use.
Mechanism of Action
Gardiquimod selectively binds to and activates TLR7 located in the endosomal compartments of immune cells.[2] This binding event initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.[4][5] The formation of the TLR7-MyD88 complex leads to the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[4] This signaling pathway ultimately results in the activation of two key transcription factor families: nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[2][3][5] The activation of NF-κB drives the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12), while IRF7 activation is critical for the robust production of type I interferons, most notably IFN-α.[2][3][5]
Applications in Primary Human Cell Cultures
Gardiquimod is a versatile tool for studying innate immune responses in various primary human cell types.
-
Peripheral Blood Mononuclear Cells (PBMCs): Stimulation of PBMCs with Gardiquimod leads to a robust production of IFN-α, primarily by plasmacytoid dendritic cells within the PBMC population.[6][7][8] It also induces the secretion of other pro-inflammatory cytokines.
-
Monocyte-Derived Macrophages: In human macrophages, Gardiquimod treatment upregulates the expression of co-stimulatory molecules and induces the production of inflammatory cytokines.[3]
-
Monocyte-Derived Dendritic Cells (DCs): Gardiquimod is a potent activator of dendritic cells, leading to their maturation, characterized by the upregulation of surface markers like CD40, CD80, and CD86, and the secretion of key cytokines such as IL-12 and TNF-α.[3][9][10]
Data Presentation: Quantitative Effects of Gardiquimod
The following tables summarize the quantitative effects of Gardiquimod on primary human immune cells as reported in various studies. Note that experimental conditions such as cell density, stimulation time, and assay methods can influence the results.
Table 1: Dose-Dependent Induction of IFN-α in Human PBMCs
| Gardiquimod Concentration | IFN-α Secretion (pg/mL) | Cell Type | Stimulation Time | Assay |
| 1 µM | Not specified, but significant increase | PBMCs | 24 hours | ELISA |
| 10 µg/mL (approx. 28.6 µM) | Not specified, but significant increase | PBMCs | 24 hours | ELISA |
| Low micromolar range | EC50 for suppression of HCV replication | PBMCs | 48 hours | Luciferase Reporter Assay |
Data compiled from multiple sources indicating a dose-dependent effect. Absolute values vary between donors and experimental setups.[1][7]
Table 2: Upregulation of Co-stimulatory Molecules on Monocyte-Derived Dendritic Cells
| Gardiquimod Concentration | Cell Surface Marker | % Positive Cells (Fold Change) | Stimulation Time | Assay |
| 1 µg/mL | CD40 | Increased | 24 hours | Flow Cytometry |
| 1 µg/mL | CD80 | Increased | 24 hours | Flow Cytometry |
| 1 µg/mL | CD86 | Increased | 24 hours | Flow Cytometry |
Gardiquimod treatment leads to the maturation of dendritic cells, indicated by the increased expression of these key co-stimulatory molecules.[3]
Table 3: Cytokine Production by Monocyte-Derived Dendritic Cells
| Gardiquimod Concentration | Cytokine | Concentration (pg/mL) | Stimulation Time | Assay |
| 1 µg/mL | IL-12p70 | Significantly Increased | 48-72 hours | ELISA |
| 1 µg/mL | TNF-α | Significantly Increased | 24-48 hours | ELISA |
Stimulation of dendritic cells with Gardiquimod results in the secretion of key Th1-polarizing cytokines.[3][10]
Experimental Protocols
The following are detailed protocols for the use of this compound in primary human cell cultures.
Protocol 1: Stimulation of Human PBMCs with Gardiquimod for IFN-α Production
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO or water)
-
96-well cell culture plates
-
Human IFN-α ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plating: Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µg/mL) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest Gardiquimod concentration).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Measure the concentration of IFN-α in the collected supernatants using a human IFN-α ELISA kit, following the manufacturer's instructions.
Protocol 2: Activation of Human Monocyte-Derived Dendritic Cells (mo-DCs) with Gardiquimod
Materials:
-
Human CD14+ Monocyte Isolation Kit
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Complete RPMI 1640 medium
-
This compound
-
6-well cell culture plates
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD40, CD80, and CD86
-
Human IL-12 and TNF-α ELISA kits
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS) or other immunomagnetic separation methods.
-
DC Differentiation: Culture the purified monocytes at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium supplemented with 50 ng/mL of recombinant human GM-CSF and 25 ng/mL of recombinant human IL-4 for 5-7 days to generate immature mo-DCs. Replace the medium with fresh cytokine-containing medium every 2-3 days.
-
Plating and Stimulation: Harvest the immature mo-DCs and plate them in a 6-well plate at a density of 1 x 10^6 cells/mL in fresh complete RPMI 1640 medium. Add this compound to a final concentration of 1 µg/mL. Include an unstimulated control well.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis:
-
Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-12 and TNF-α using specific ELISA kits.
-
Flow Cytometry: Harvest the cells and wash with flow cytometry staining buffer. Stain the cells with fluorochrome-conjugated antibodies against CD11c, HLA-DR, CD40, CD80, and CD86 to assess the maturation status of the dendritic cells. Analyze the samples using a flow cytometer.
-
Conclusion
This compound is a powerful and specific TLR7 agonist that serves as an invaluable tool for the in vitro study of innate immune responses in primary human cell cultures. Its ability to potently induce type I interferons and pro-inflammatory cytokines, as well as promote the maturation of antigen-presenting cells, makes it highly relevant for research in immunology, virology, and the development of novel immunotherapies and vaccine adjuvants. The protocols and data presented here provide a foundation for researchers to effectively utilize Gardiquimod in their experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Interleukin-29 on Interferon-α Secretion by Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interferon-α and Interleukin-12 Are Induced Differentially by Toll-like Receptor 7 Ligands in Human Blood Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Gardiquimod hydrochloride experiment variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experiments involving Gardiquimod (B607600) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Gardiquimod hydrochloride and what is its primary mechanism of action?
This compound is an imidazoquinoline compound that functions as an agonist for Toll-like receptor 7 (TLR7) and, to a lesser extent, TLR8.[1][2][3] It is a potent immune response modifier.[2] Its primary mechanism involves the activation of TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[3] This activation triggers a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[3][4] This ultimately results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3][4]
Q2: What are the common applications of this compound in research?
This compound is frequently used in immunology and drug development research for its ability to stimulate innate immune responses. Common applications include:
-
Antiviral research: It has been shown to inhibit the replication of viruses like HIV-1 in macrophages and activated T cells.[1][4]
-
Cancer immunotherapy: Gardiquimod can act as a vaccine adjuvant, enhancing the efficacy of dendritic cell (DC)-based tumor immunotherapy.[5][6] It promotes the activation of antigen-presenting cells, T cells, and natural killer (NK) cells.[5][6]
-
Studying TLR7 signaling: It serves as a specific tool to investigate the TLR7 signaling pathway and its role in various immune responses.
Q3: At what concentration should I use this compound?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a general working concentration range is between 0.1 to 3 µg/mL.[3][7] For specific applications, concentrations are often reported in molarity, with effective ranges observed between 0.3 µM and 10 µM for inhibiting HIV-1 p24 production in peripheral blood mononuclear cells (PBMCs).[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder.[4][7] It should be reconstituted in sterile, endotoxin-free water.[1][4] For storage, it is recommended to aliquot the reconstituted solution and store it at -20°C for up to six months.[4] Avoid repeated freeze-thaw cycles to maintain its activity.[4]
Troubleshooting Guide
Issue 1: High Variability in Cytokine Production Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines, altering their response to stimuli.[2][8] It is recommended to use cells with a low passage number (ideally <15-20) and to keep detailed records of the passage number for each experiment.[8] Always thaw a fresh vial of low-passage cells after a certain number of passages. |
| Cell Viability and Density | Inconsistent cell seeding density or poor cell viability can significantly impact the results. Ensure consistent cell counting methods (e.g., using a hemocytometer with trypan blue exclusion) and seed the same number of viable cells for each experiment.[9] |
| Serum Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous factors that may influence TLR signaling. If possible, test a new lot of FBS before use in critical experiments or use a serum-free medium if your cell type allows. Some components in serum can also interfere with assays.[10][11] |
| Inconsistent Stimulation Time | The timing of Gardiquimod stimulation is critical for observing a consistent response. Plan your experiments to ensure that the stimulation time is the same across all conditions and replicates. Cytokine production can be transient, with mRNA levels peaking within hours of stimulation.[1] |
Issue 2: Lower Than Expected or No Cellular Response to Gardiquimod
| Possible Cause | Troubleshooting Step |
| Incorrect Gardiquimod Concentration | The effective concentration of Gardiquimod can be highly cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific cells and assay. |
| Improper Gardiquimod Storage and Handling | Repeated freeze-thaw cycles can degrade the compound. Ensure that Gardiquimod is properly aliquoted and stored at -20°C.[4] Prepare fresh dilutions from a stock aliquot for each experiment. |
| Low or Absent TLR7 Expression | The target cells may not express sufficient levels of TLR7. Verify TLR7 expression in your cell line or primary cells using techniques like qPCR or flow cytometry. Some cell lines, like HEK293, do not endogenously express TLR7 and require transfection to study its signaling.[3][7] |
| Cell Culture Media Components | Certain components in the cell culture media could potentially interfere with Gardiquimod's activity or stability.[12][13] If you suspect this, you can test the stability of Gardiquimod in your media over the course of your experiment. |
Issue 3: Inconsistent Results in Primary Cells (e.g., PBMCs)
| Possible Cause | Troubleshooting Step |
| Donor-to-Donor Variability | Primary cells, such as PBMCs, exhibit significant donor-to-donor variability in their immune responses.[1] This is a known biological variable. To account for this, it is important to use cells from multiple donors for your experiments to ensure that your findings are reproducible and not donor-specific. |
| Cell Isolation and Purity | The method of PBMC isolation and the purity of the cell population can affect the experimental outcome. Use a consistent and standardized protocol for cell isolation. The proportion of different cell subsets (e.g., pDCs, monocytes) within the PBMC population can vary between donors and isolations, which can impact the overall response to Gardiquimod. |
| Cell Activation State | The activation state of primary cells at the time of the experiment can influence their responsiveness. Ensure that the cells are handled gently during isolation and are allowed to rest before stimulation to minimize baseline activation. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human PBMCs | Inhibition of HIV-1 p24 production | 0.3 µM - 10 µM | [1] |
| Human PBMCs | Induction of IFN-α mRNA | 1 µM | [1] |
| Murine Splenocytes | Proliferation Assay | ~1.25 µg/mL | [5] |
| HEK293 cells expressing TLR7 | NF-κB Activation | 0.1 - 3 µg/mL | [3][7] |
Table 2: Timeline of Gardiquimod-Induced Cytokine Expression in Human PBMCs
| Cytokine | Time Point of Peak mRNA Expression | Time Point of Protein Detection | Reference |
| IFN-α | 2-6 hours | 2-48 hours | [1] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
Materials:
-
This compound
-
Sterile, endotoxin-free water
-
Ficoll-Paque
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) (for T-cell activation, if required)
-
Human whole blood or buffy coats
Procedure:
-
PBMC Isolation: Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Counting and Seeding: Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Perform a cell count using a hemocytometer and trypan blue to determine cell viability. Seed the cells in a multi-well plate at the desired density (e.g., 1 x 10^6 cells/mL).
-
Cell Activation (Optional): For experiments requiring activated T cells, stimulate the PBMCs with PHA (e.g., 5 µg/mL) for 48-72 hours.
-
Gardiquimod Preparation: Reconstitute lyophilized this compound in sterile, endotoxin-free water to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations.
-
Cell Stimulation: Add the diluted Gardiquimod solution to the cell cultures. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Gardiquimod).
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 24-48 hours for cytokine protein analysis, or shorter time points for mRNA analysis).
-
Analysis: After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) or lyse the cells for RNA or protein extraction for downstream applications like qPCR or Western blotting.
Visualizations
Caption: Gardiquimod-induced TLR7 signaling pathway.
Caption: A generalized experimental workflow.
Caption: A troubleshooting decision-making flow.
References
- 1. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. invivogen.com [invivogen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Gammopathy interference in clinical chemistry assays: mechanisms, detection and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modes of assay interference and the effectiveness of serum pretreatment approaches in detection of anti-HLA antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gardiquimod Hydrochloride for T Cell Activation
Welcome to the technical support center for Gardiquimod (B607600) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Gardiquimod hydrochloride for T cell activation experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lead to T cell activation?
This compound is an imidazoquinoline compound that functions as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to viral single-stranded RNA.[1] Gardiquimod activates TLR7 primarily in antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[3][4] This activation triggers a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRFs.[1][3] Consequently, APCs upregulate the expression of co-stimulatory molecules and produce pro-inflammatory cytokines and type I interferons (IFN-α/β).[1][5][6] These activated APCs then present antigens more effectively to T cells, leading to their activation, proliferation, and differentiation.[3][6]
Q2: What is the recommended concentration range for this compound in in vitro T cell assays?
The optimal concentration of this compound can vary depending on the cell type and specific experimental goals. For in vitro studies involving peripheral blood mononuclear cells (PBMCs) or co-cultures of APCs and T cells, a concentration range of 0.1 µg/mL to 3 µg/mL (approximately 0.3 µM to 8.6 µM) is commonly used.[1] It is reported to be a specific activator of TLR7 at concentrations below 10 µM.[2][3][7] A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound should be reconstituted in sterile, endotoxin-free water.[3] It is advisable to prepare a concentrated stock solution, aliquot it into smaller volumes, and store it at -20°C to avoid repeated freeze-thaw cycles.[3]
Q4: Is this compound cytotoxic to T cells?
High concentrations of this compound may lead to cytotoxicity. It is crucial to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your target cells. One study measured apoptosis using Annexin V and propidium (B1200493) iodide staining in activated PBMCs treated with Gardiquimod and found no significant induction of apoptosis at the tested concentrations.[3]
Q5: What is the expected cytokine profile following T cell activation with this compound?
This compound treatment of PBMCs typically induces a Th1-biased cytokine response. Expect to see an upregulation of IFN-α within hours of treatment, followed by sustained protein secretion.[3] Other pro-inflammatory cytokines such as IL-6 and IL-12 are also commonly induced.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no T cell activation | Suboptimal concentration of this compound. | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to identify the optimal concentration. |
| Insufficient number or activation of APCs in the culture. | Ensure a sufficient number of APCs (e.g., monocytes, DCs) are present in your PBMC culture. Consider enriching for APCs if necessary. | |
| Poor T cell viability. | Check cell viability before and during the experiment. Use fresh, healthy cells. | |
| High cell death/cytotoxicity | This compound concentration is too high. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., Annexin V/PI staining) to determine the maximum non-toxic dose. |
| Contamination of cell culture. | Practice sterile cell culture techniques. Test for mycoplasma contamination. | |
| Inconsistent results between experiments | Variability in cell donors. | Use cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately. |
| Inconsistent this compound preparation. | Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency across experiments. | |
| Unexpected cytokine profile | Incorrect timing of sample collection. | Perform a time-course experiment to determine the peak expression of your cytokines of interest. IFN-α mRNA levels can peak within a few hours.[3] |
| Cross-reactivity with other TLRs. | At high concentrations (>10 µg/ml), Gardiquimod may activate human TLR8.[1] Ensure you are using a concentration specific for TLR7 activation. |
Quantitative Data Summary
Table 1: Recommended Concentration Range for this compound in T Cell Activation Assays
| Application | Cell Type | Concentration Range | Reference(s) |
| In vitro T Cell Activation | Human PBMCs | 0.01 µM - 10 µM | [3][8] |
| Murine Splenocytes | ~1 µg/mL (~2.86 µM) | [6] | |
| HIV-1 Inhibition | Human Macrophages | 0.6 µM - 3 µM | [3] |
Table 2: Cytokine Profile Induced by this compound in PBMCs
| Cytokine | Effect | Time Course | Reference(s) |
| IFN-α | Significant increase in mRNA and protein levels. | mRNA peaks at 2-6 hours; protein secretion sustained for up to 48 hours. | [3] |
| IL-6 | Dose-dependent production. | Not specified. | [5] |
| IFN-γ | Dose-dependent production. | Not specified. | [5] |
| IL-12 | Enhanced expression by macrophages and DCs. | Not specified. | [4] |
Experimental Protocols
Protocol 1: In Vitro T Cell Activation using this compound
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.[9]
-
Resuspend PBMCs in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Assay Setup: Seed PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate in 200 µL of medium.[9]
-
Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 µM to 10 µM.
-
Add the diluted this compound to the respective wells. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours. The optimal incubation time will depend on the specific activation markers and cytokines being measured.
-
Analysis: After incubation, harvest the cells and supernatant for downstream analysis (e.g., flow cytometry for activation markers, ELISA for cytokine quantification).
Protocol 2: Assessment of T Cell Activation by Flow Cytometry
-
Cell Harvesting: After the incubation period, gently resuspend the cells and transfer them to V-bottom 96-well plates or FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Stain for surface markers of T cell activation, such as CD69 and CD25, along with T cell markers like CD3, CD4, and CD8. Incubate with the antibody cocktail for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on viable T cell populations (e.g., CD3+CD4+ or CD3+CD8+) to determine the percentage of cells expressing activation markers (CD69+, CD25+).
Protocol 3: Cytotoxicity Assay
-
Assay Setup: Prepare a 96-well plate with your target cells (e.g., PBMCs) as described in Protocol 1.
-
Add a range of this compound concentrations, including a higher range than your intended experimental concentrations, to determine the toxic threshold.
-
Include a positive control for apoptosis/necrosis (e.g., staurosporine) and an untreated negative control.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Staining: Harvest the cells and stain with an Annexin V and propidium iodide (PI) or 7-AAD apoptosis/necrosis detection kit according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Visualizations
Caption: TLR7 Signaling Pathway Activated by Gardiquimod.
Caption: Experimental Workflow for T Cell Activation.
Caption: Troubleshooting Logic for Gardiquimod Experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. scispace.com [scispace.com]
- 3. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Off-target effects of Gardiquimod hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Gardiquimod (B607600) hydrochloride, particularly at high concentrations.
Frequently Asked Questions (FAQs)
On-Target Activity and General Usage
Q1: What is the primary mechanism of action of Gardiquimod hydrochloride?
This compound is an imidazoquinoline compound that functions as a potent agonist for Toll-like receptor 7 (TLR7).[1][2] At concentrations below 10 µM, it specifically activates TLR7, which is primarily expressed in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[1][3] This activation triggers a downstream signaling cascade, leading to the production of type I interferons and pro-inflammatory cytokines, which are crucial for antiviral and antitumor immune responses.[1][2]
Q2: What is the recommended working concentration for specific TLR7 activation?
For specific activation of TLR7, it is recommended to use this compound at concentrations below 10 µM.[3] A common working concentration range is 0.1 - 3 µg/ml.[1] The EC50 for human TLR7 agonist activity in NF-kappaB-stimulated HEK293 cells has been reported as 2 µM.[3]
Off-Target Effect: TLR8 Activation
Q3: Can this compound activate TLR8?
Yes, at high concentrations, this compound can exhibit off-target activation of human Toll-like receptor 8 (TLR8).[1] This effect is generally observed at concentrations greater than 10 µg/ml.[1] It is important to note that this off-target activation appears to be specific to human TLR8 and is not observed with mouse TLR8.[1]
Q4: What are the experimental consequences of unintended TLR8 activation?
Unintended TLR8 activation can lead to a broader inflammatory response than TLR7 activation alone. TLR8 is highly expressed in myeloid cells, and its activation is strongly associated with the production of pro-inflammatory cytokines such as TNF-α and IL-12.[1][4] This can confound experimental results by inducing a different cytokine profile and activating a different subset of immune cells than intended with a TLR7-specific agonist.[4]
Q5: How can I test for off-target TLR8 activation in my experiment?
You can assess off-target TLR8 activation using a cell-based reporter assay.
Experimental Protocol: TLR8 Reporter Assay
-
Objective: To determine if the concentrations of this compound used in an experiment are causing off-target activation of human TLR8.
-
Materials:
-
HEK-Blue™ hTLR8 cells (or other suitable reporter cell line expressing human TLR8 and an NF-κB inducible reporter gene, e.g., SEAP).
-
HEK-Blue™ Null cells (parental cell line, as a negative control).
-
This compound stock solution.
-
Positive control for TLR8 (e.g., ssRNA40/LyoVec™).
-
Cell culture medium and supplements.
-
96-well plates.
-
QUANTI-Blue™ Solution (or other appropriate substrate for the reporter enzyme).
-
Plate reader.
-
-
Methodology:
-
Cell Seeding: Plate HEK-Blue™ hTLR8 and HEK-Blue™ Null cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium, covering a range of concentrations, including those used in your primary experiment and extending to higher concentrations (e.g., 1 µg/ml to 50 µg/ml).
-
Cell Treatment: Add the Gardiquimod dilutions and controls (media alone, positive control) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Reporter Gene Assay: Add QUANTI-Blue™ Solution to each well and incubate at 37°C for 1-3 hours.
-
Data Acquisition: Measure the absorbance at 620-655 nm using a plate reader.
-
Data Analysis: Compare the NF-κB activation in hTLR8-expressing cells versus the null cells. A significant increase in the reporter signal in the hTLR8 cells at high concentrations of Gardiquimod indicates off-target activation.
-
Off-Target Effect: TLR3 and TLR9 Inhibition
Q6: Does this compound interact with other TLRs besides TLR7 and TLR8?
Yes, studies have shown that Gardiquimod can inhibit the activation of TLR3 and TLR9 in a dose-dependent manner.[5] This inhibitory effect is similar to that of other imidazoquinoline compounds like R848.[5]
Q7: What is the significance of TLR3 and TLR9 inhibition in my experiments?
If your experimental system involves the activation of TLR3 (e.g., by viral dsRNA or poly(I:C)) or TLR9 (e.g., by bacterial or viral CpG DNA), high concentrations of Gardiquimod could suppress these responses. This could lead to a misinterpretation of the immune response, attributing the entire effect to TLR7 activation when, in fact, other signaling pathways are being inhibited.
Q8: How can I determine if Gardiquimod is inhibiting TLR3 or TLR9 in my setup?
A cell-based reporter assay can be adapted to measure the inhibition of TLR3 or TLR9.
Experimental Protocol: TLR3/TLR9 Inhibition Assay
-
Objective: To quantify the inhibitory effect of high concentrations of this compound on TLR3 and TLR9 signaling.
-
Materials:
-
Methodology:
-
Cell Seeding: Seed the TLR3 or TLR9 expressing reporter cells in a 96-well plate.
-
Gardiquimod Pre-treatment: Add serial dilutions of Gardiquimod (e.g., 0.1 µg/ml to 20 µg/ml) to the cells and incubate for 1-2 hours.
-
TLR Agonist Stimulation: Add the respective TLR agonist (poly(I:C) for TLR3, ODN 2006 for TLR9) to the wells. Include wells with agonist only (positive control) and media only (negative control).
-
Incubation: Incubate for 18-24 hours.
-
Data Acquisition and Analysis: Perform the reporter gene assay and measure the signal. Calculate the percentage of inhibition of the TLR3 or TLR9 response at different concentrations of Gardiquimod.
-
Off-Target Effect: Reverse Transcriptase Inhibition
Q9: Can this compound affect non-TLR targets?
Yes, Gardiquimod has been shown to inhibit the activity of HIV-1 reverse transcriptase.[3][6] This is a TLR-independent effect.
Q10: At what concentrations does Gardiquimod inhibit reverse transcriptase?
Significant inhibition of HIV-1 reverse transcriptase has been observed with Gardiquimod concentrations ranging from 6 µM to 60 µM.[3]
Q11: How can this off-target effect influence my research?
If you are studying viral replication, particularly of retroviruses, this inhibitory effect on reverse transcriptase could be a significant confounding factor. The observed antiviral effects might not be solely due to the immune-modulating properties of TLR7 activation but could also be a direct antiviral effect.
General Off-Target and Cytotoxicity Concerns
Q12: I am observing unexpected cell death at high concentrations of Gardiquimod. Is this a known issue?
High concentrations of any small molecule can lead to cytotoxicity. It is crucial to determine the cytotoxic concentration of Gardiquimod in your specific cell type to distinguish between a specific pharmacological effect and a general toxic effect.
Q13: What is a standard protocol to measure the cytotoxicity of Gardiquimod?
A cell viability assay, such as the MTT or MTS assay, is a standard method to assess cytotoxicity.
Experimental Protocol: Cell Viability (MTT) Assay
-
Objective: To determine the concentration at which this compound exhibits cytotoxicity in a specific cell line.
-
Materials:
-
Cells of interest.
-
This compound.
-
96-well plates.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
-
-
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of Gardiquimod to the wells. Include a vehicle control.
-
Incubation: Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[7]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm.[7]
-
Data Analysis: Plot the cell viability against the Gardiquimod concentration to determine the CC50 (50% cytotoxic concentration).
-
Q14: Could Gardiquimod have other off-target effects, such as kinase inhibition?
While specific kinase inhibition by Gardiquimod is not widely reported in the provided search results, it is a common off-target effect for many small molecules due to the conserved nature of ATP-binding pockets in kinases.[8][9] If your experimental results are inconsistent with known TLR signaling, a broad-spectrum kinase profiling assay could be considered.
Experimental Protocol: Kinase Profiling Assay (General)
-
Objective: To screen for off-target kinase inhibition by Gardiquimod.
-
Methodology: This is typically performed as a service by specialized companies.
-
Provide a sample of this compound.
-
The compound is screened at one or more concentrations against a large panel of purified kinases.
-
The activity of each kinase is measured (e.g., via a radiometric assay that measures the incorporation of ³³P-ATP into a substrate).
-
The percentage of inhibition for each kinase is reported, and for significant hits, an IC50 value can be determined.[10][11]
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the on-target and off-target effects of this compound.
Table 1: On-Target and Off-Target Receptor Activity of this compound
| Target | Effect | Species | Concentration | Reference(s) |
| TLR7 | Agonist | Human, Mouse | EC50 = 2 µM | [3] |
| Working range: 0.1-3 µg/ml | [1] | |||
| Specific activation: < 10 µM | [3] | |||
| TLR8 | Agonist | Human | > 10 µg/ml | [1] |
| TLR3 | Inhibitor | Human | Dose-dependent (0.1-10 µg/ml) | [5] |
| TLR9 | Inhibitor | Human | Dose-dependent (1-10 µg/ml) | [5] |
Table 2: Off-Target Enzyme Inhibition of this compound
| Target Enzyme | Effect | Concentration Range | Reference(s) |
| HIV-1 Reverse Transcriptase | Inhibitor | 6 - 60 µM | [3] |
Visualizations
Caption: On-target TLR7 signaling pathway of Gardiquimod.
Caption: Workflow for investigating off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background in TLR reporter assay | 1. Reagent contamination.2. High cell density.3. Intrinsic fluorescence/luminescence of Gardiquimod at high concentrations. | 1. Use fresh, sterile reagents.[12]2. Optimize cell seeding density.3. Run a control with Gardiquimod in cell-free media to check for interference. |
| Inconsistent results between experiments | 1. Variability in this compound stock solution.2. Pipetting errors.3. Different passage numbers of cells. | 1. Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.2. Use calibrated pipettes and consider using a master mix for treatments.[12]3. Use cells within a consistent range of passage numbers. |
| Lower than expected cytokine production | 1. Gardiquimod is inhibiting TLR3 or TLR9 which are also being stimulated in your system.2. Cell viability is compromised at the concentration used. | 1. Perform a TLR3/9 inhibition assay (see protocol above) to confirm.2. Perform a cell viability assay (see protocol above) to determine the cytotoxic concentration. |
| Unexpected cytokine profile (e.g., high IL-12, TNF-α) | Off-target activation of human TLR8. | Perform a TLR8 reporter assay (see protocol above) to check for TLR8 agonism at the concentrations used. |
| No effect observed in an otherwise validated system | Gardiquimod degradation. | Ensure proper storage of this compound solution. Prepare fresh dilutions from a frozen stock for each experiment. |
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crosstalk between TLR8 and RIG-I-like receptors enhances antiviral immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. goldbio.com [goldbio.com]
Technical Support Center: Gardiquimod Hydrochloride Stimulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with Gardiquimod (B607600) hydrochloride stimulation in their experiments.
Troubleshooting Guide
Inconsistent results in Gardiquimod stimulation assays can arise from various factors, from reagent handling to cellular responses. This guide outlines common problems, their potential causes, and recommended solutions to help you achieve reproducible outcomes.
Table 1: Troubleshooting Inconsistent Gardiquimod Stimulation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cellular Response | 1. Improper Gardiquimod Storage/Handling: Gardiquimod is sensitive to repeated freeze-thaw cycles, which can reduce its potency.[1] 2. Suboptimal Gardiquimod Concentration: The effective concentration can vary between cell types.[2] 3. Low or Absent TLR7 Expression: The target cells may not express Toll-like receptor 7 (TLR7) or express it at very low levels.[2] 4. Incorrect Stimulation Time: The duration of stimulation may be too short to elicit a measurable response. | 1. Aliquot Gardiquimod upon resuspension and store at -20°C. Avoid repeated freeze-thaw cycles.[1] 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay (typically 0.1-3 µg/ml).[2] 3. Confirm TLR7 expression in your target cells using techniques like qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express TLR7 (e.g., specific HEK293 or THP-1 reporter lines). 4. Optimize the stimulation time (typically 6-24 hours) for your specific readout (e.g., cytokine production, gene expression).[2] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. 2. Inaccurate Pipetting: Errors in pipetting Gardiquimod or other reagents can introduce significant variability. 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and responses. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Unexpected Cellular Response or Toxicity | 1. High Gardiquimod Concentration: At concentrations above 10 µg/ml, Gardiquimod may activate TLR8, leading to off-target effects. 2. Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell cultures or reagents can trigger non-specific immune responses. 3. Cell Health: Poor cell viability or health at the start of the experiment can lead to inconsistent or toxic responses. | 1. Use Gardiquimod at the lowest effective concentration determined by your dose-response experiments. 2. Regularly test cell lines for mycoplasma contamination. Use endotoxin-free water and reagents for Gardiquimod reconstitution and experiments. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay (e.g., trypan blue exclusion) prior to seeding. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Gardiquimod?
A1: Gardiquimod is an imidazoquinoline compound that acts as a specific agonist for Toll-like receptor 7 (TLR7) in both humans and mice.[3] TLR7 is an endosomal receptor that recognizes single-stranded RNA. Upon binding, Gardiquimod initiates a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRFs (Interferon Regulatory Factors).[4] This results in the production of pro-inflammatory cytokines and type I interferons.
Q2: How should I store and handle Gardiquimod hydrochloride?
A2: Lyophilized Gardiquimod should be stored at -20°C and is stable for at least one year.[1] Upon reconstitution (typically in sterile, endotoxin-free water), it is crucial to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[1] Reconstituted Gardiquimod is stable for up to 6 months when stored properly.[1]
Q3: What is the recommended working concentration for Gardiquimod?
A3: The typical working concentration for Gardiquimod ranges from 0.1 to 3 µg/ml.[2] However, the optimal concentration can vary depending on the cell type, cell density, and the specific experimental readout. A dose-response study is highly recommended to determine the optimal concentration for your system.
Q4: Can Gardiquimod activate TLR8?
A4: Gardiquimod is a specific TLR7 agonist at lower concentrations. However, at high concentrations (greater than 10 µg/ml), it may exhibit some cross-reactivity and activate human TLR8.
Q5: What are some common readouts for Gardiquimod stimulation?
A5: Common readouts include measuring the production of cytokines such as IFN-α, IL-12, and TNF-α by ELISA or other immunoassays.[4][5] Another common method is to measure the upregulation of cell surface markers on immune cells (e.g., CD40, CD80, CD86 on dendritic cells) by flow cytometry.[5] Reporter assays, such as those measuring NF-κB activation, are also frequently used.
Experimental Protocols
Standard Protocol for Gardiquimod Stimulation of Murine Splenocytes
This protocol provides a general framework for stimulating murine splenocytes with Gardiquimod and measuring cytokine production as a readout.
Materials:
-
This compound
-
Sterile, endotoxin-free water
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Murine splenocytes
-
96-well cell culture plates
-
ELISA kit for murine IFN-γ or IL-12
Procedure:
-
Gardiquimod Preparation: Reconstitute lyophilized Gardiquimod in sterile, endotoxin-free water to a stock concentration of 1 mg/ml. Prepare single-use aliquots and store at -20°C. On the day of the experiment, thaw an aliquot and dilute it to the desired working concentrations in complete RPMI-1640 medium.
-
Cell Preparation: Isolate splenocytes from mice using a standard protocol. Resuspend the cells in complete RPMI-1640 medium and perform a cell count to determine viability and concentration.
-
Cell Seeding: Seed the splenocytes into a 96-well plate at a density of 5 x 10^5 cells/well in 100 µl of complete RPMI-1640 medium.
-
Stimulation: Add 100 µl of the diluted Gardiquimod solution to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (medium only) and a positive control if available.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the supernatant for cytokine levels (e.g., IFN-γ or IL-12) using a commercial ELISA kit according to the manufacturer's instructions.
Data Presentation
Table 2: Example of Expected vs. Inconsistent Results for IL-12 Production
| Treatment | Expected IL-12 (pg/ml) | Inconsistent IL-12 (pg/ml) - High Variability | Inconsistent IL-12 (pg/ml) - Low Response |
| Vehicle Control | 15 ± 5 | 20 ± 15 | 12 ± 4 |
| Gardiquimod (0.1 µg/ml) | 250 ± 20 | 150 ± 90 | 55 ± 10 |
| Gardiquimod (1 µg/ml) | 1200 ± 100 | 800 ± 450 | 150 ± 30 |
| Gardiquimod (3 µg/ml) | 1500 ± 120 | 1100 ± 600 | 210 ± 45 |
Visualizations
Gardiquimod Signaling Pathway
Caption: Gardiquimod binds to TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.
Troubleshooting Workflow for Gardiquimod Experiments
Caption: A logical workflow to diagnose and resolve inconsistent results in Gardiquimod experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gardiquimod Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Gardiquimod (B607600) hydrochloride precipitation in cell culture media.
Troubleshooting Guide: Preventing Gardiquimod Hydrochloride Precipitation
Precipitation of this compound upon addition to aqueous cell culture media is a frequent issue that can significantly impact experimental outcomes. This guide offers systematic approaches to prevent and resolve this problem.
Issue 1: Immediate Precipitation Upon Addition to Media
Cause: this compound, like many small molecules, is often dissolved in a high-concentration stock solution using an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The drastic change in solvent polarity when this concentrated stock is added to the aqueous environment of the cell culture medium can cause the compound to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration:
-
Recommendation: Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.
-
Procedure: Prepare a more dilute stock solution of this compound in DMSO if the initial stock is highly concentrated. This will necessitate adding a larger volume to your media, so ensure the final DMSO concentration remains within the acceptable range for your cell line. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Employ Stepwise Dilution:
-
Recommendation: Avoid adding the concentrated DMSO stock directly to the full volume of the medium. A gradual dilution process can prevent localized high concentrations that are prone to precipitation.
-
Procedure: First, create an intermediate dilution by adding the DMSO stock to a small volume of complete culture medium (containing serum, if applicable) or a buffer. Serum proteins can aid in solubilizing the compound. Then, add this intermediate dilution to the final culture volume.
-
-
Enhance Mixing:
-
Recommendation: Rapid and thorough mixing is crucial to disperse the compound quickly and prevent the formation of precipitates.
-
Procedure: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube.
-
Issue 2: Delayed Precipitation After Incubation
Cause: Changes in the media's physicochemical properties during incubation, such as temperature fluctuations and pH shifts, can lead to the delayed precipitation of this compound.
Solutions:
-
Maintain Stable Temperature:
-
Recommendation: Avoid repeated warming and cooling of the culture plates.
-
Procedure: When performing microscopy or other analyses outside the incubator, use a heated stage to maintain the temperature of the culture plate. Minimize the time plates are kept at room temperature.
-
-
Control Media pH:
-
Recommendation: The solubility of this compound, an imidazoquinoline, is likely pH-dependent. A stable pH is critical for maintaining its solubility.
-
Procedure: Use a well-buffered culture medium, such as those containing HEPES, to maintain a stable pH throughout the experiment. Ensure the CO₂ level in the incubator is appropriate for the bicarbonate concentration in your medium.
-
-
Consider Serum Protein Interactions:
-
Recommendation: Serum proteins like albumin can bind to hydrophobic compounds and enhance their solubility in aqueous solutions.
-
Procedure: If using serum-free media and encountering precipitation, consider the possibility that the absence of serum proteins is a contributing factor. While adding serum may not be an option for all experimental designs, being aware of this can help in troubleshooting.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in both water (up to 1 mg/mL) and DMSO (with solubility reported to be between 10 mg/mL and 100 mg/mL depending on the supplier)[1]. For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice.
Q2: What is the typical working concentration of this compound in cell culture?
A2: The working concentration of this compound typically ranges from 0.1 to 3 µg/mL[1]. However, the optimal concentration should be determined experimentally for each cell line and assay.
Q3: Can I prepare a stock solution of this compound in water?
A3: Yes, a stock solution can be prepared in endotoxin-free water at a concentration of up to 1 mg/mL[1][2]. However, for higher concentration stock solutions, DMSO is the preferred solvent.
Q4: How should I store my this compound stock solution?
A4: Lyophilized this compound should be stored at -20°C. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles[2]. A stock solution in DMSO is generally stable for up to 6 months at -80°C[3].
Q5: Are there any specific cell culture media that are more prone to causing this compound precipitation?
A5: While there is no specific data on this compound's compatibility with all media types, media with high concentrations of salts, especially calcium and phosphate, can sometimes contribute to the precipitation of compounds[4][5]. If you are experiencing precipitation in a particular medium like DMEM, and your experimental design allows, you could try a different medium such as RPMI-1640, which has been successfully used in studies with Gardiquimod[6].
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source(s) |
| Water | 1 mg/mL | [1] |
| DMSO | 10 mg/mL - 100 mg/mL | [3] |
Table 2: Recommended Working Concentrations
| Application | Cell Type | Working Concentration | Source(s) |
| TLR7 Agonist Activity | Various | 0.1 - 3 µg/mL | [1] |
| In Vitro Immunotherapy Model | Murine Splenocytes | 1 µg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, you will need 1 mg of the compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Pre-warmed, complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Stepwise Dilution (Recommended):
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of complete culture medium. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, you could first dilute 10 µL of the stock into 990 µL of medium to get a 10 µg/mL intermediate solution.
-
Add the desired volume of the intermediate solution to your final culture volume. For example, to achieve a final concentration of 1 µg/mL in 10 mL of medium, add 1 mL of the 10 µg/mL intermediate solution to 9 mL of medium.
-
-
Direct Addition (for lower concentrations):
-
For lower final concentrations, direct addition of the stock solution may be feasible. For example, to achieve a final concentration of 1 µg/mL in 10 mL of medium from a 1 mg/mL stock, add 10 µL of the stock solution to the 10 mL of medium.
-
-
Mixing: When adding the this compound solution (either stock or intermediate) to the final culture volume, add it dropwise while gently swirling the culture vessel to ensure rapid and even distribution.
-
The final DMSO concentration in this example would be 0.1%. Always calculate and control for the final DMSO concentration.
Mandatory Visualization
References
- 1. invivogen.com [invivogen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Gardiquimod Hydrochloride In Vivo Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Gardiquimod (B607600) hydrochloride in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing lower-than-expected efficacy in our in vivo model. What are the common factors that could be affecting Gardiquimod's performance?
A1: Suboptimal efficacy in vivo can stem from several factors related to the compound's properties and experimental design. Key areas to investigate include:
-
Solubility and Stability: Gardiquimod, an imidazoquinoline derivative, may have modest aqueous solubility which can impact its bioavailability upon administration.[1] Ensure the compound is fully dissolved before use. Solutions should be prepared fresh; if storage is necessary, store at -20°C for up to one month and ensure no precipitation has occurred upon thawing.[2]
-
Dosage: The dose must be optimized for your specific model. In murine melanoma models, a dose of 1 mg/kg has been reported as biologically active and effective.[3][4] Insufficient dosage will lead to a weak immune response, while excessively high concentrations (>10 µg/ml) could potentially lead to non-specific activation of human TLR8, although it is specific for TLR7 at lower concentrations.[5]
-
Route of Administration: The delivery route is critical. Systemic administration may dilute the compound's concentration at the target site, whereas local delivery (e.g., peritumoral injection) can concentrate the drug in the tumor microenvironment, potentially enhancing efficacy and minimizing systemic side effects.[3][4]
-
Delivery Vehicle: The formulation can significantly impact performance. Standard saline or PBS might not be sufficient for optimal delivery. Advanced delivery systems like nanoparticles have been shown to improve the in vivo performance of Gardiquimod by increasing its retention in draining lymph nodes and enhancing the activation of antigen-presenting cells.[6]
Q2: How can we improve the delivery and targeting of Gardiquimod hydrochloride to the tumor microenvironment?
A2: Enhancing delivery is a key strategy for improving efficacy. Consider these approaches:
-
Nanoparticle Formulation: Encapsulating Gardiquimod into polymeric nanoparticles (TLR7-NP) can improve its pharmacokinetic profile.[6] This strategy has been shown to induce persistent activation of antigen-presenting cells in draining lymph nodes, a critical step for generating a robust anti-tumor immune response.[6]
-
Targeted Conjugates: For specific targets, small-molecule drug conjugates (SMDCs) can be developed. For example, a conjugate targeting Prostate-Specific Membrane Antigen (PSMA) has been designed to deliver Gardiquimod specifically to prostate cancer cells, which could reduce systemic toxicity and increase local concentration.[7]
-
Local Administration: As demonstrated in melanoma models, direct peritumoral injections can be more effective than systemic routes for solid tumors.[3] This method maximizes the drug concentration where it is needed most, directly stimulating immune cells within the tumor and draining lymph nodes.
Q3: What is the established mechanism of action for Gardiquimod?
A3: Gardiquimod is a potent and specific agonist for Toll-like Receptor 7 (TLR7), which is found in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[5] Its mechanism involves:
-
TLR7 Activation: Gardiquimod binds to TLR7 within the endosome.[5]
-
Downstream Signaling: This binding event triggers a MyD88-dependent signaling cascade.[8]
-
Transcription Factor Activation: The cascade leads to the activation of key transcription factors, including NF-κB and Interferon Regulatory Factors (IRFs).[3][5]
-
Cytokine Production: This results in the production of Type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., IL-12, TNF-α), which are crucial for initiating antiviral and anti-tumor immune responses.[3][8][9]
Q4: We are preparing Gardiquimod for injection. Are there any specific handling or solubility guidelines?
A4: Yes, proper handling is crucial. This compound is typically supplied as a white to off-white powder.[2]
-
Solvent: It can be formulated in endotoxin-free water.[4]
-
Solution Preparation: Prepare solutions on the day of use if possible.[2] For in vitro studies, working concentrations typically range from 0.1 to 3 µg/ml.[5]
-
Storage: If you must store solutions, they can be kept at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that any precipitate is fully redissolved.[2]
-
Stability: The compound is stable for shipping at ambient temperatures.[2] Long-term stability of related compounds in solid dispersions has been shown to be highly dependent on the polymer used, highlighting the importance of formulation.[10]
Q5: What are the expected immunological outcomes of successful Gardiquimod administration in an anti-tumor context?
A5: Effective in vivo delivery of Gardiquimod should lead to a measurable multi-faceted immune response:
-
Activation of Antigen-Presenting Cells (APCs): Expect to see upregulation of co-stimulatory molecules like CD40, CD80, and CD86 on macrophages and dendritic cells (DCs).[3][4]
-
Cytokine Secretion: Look for increased production of key cytokines such as IL-12p70.[3][9]
-
Effector Cell Activation: You should observe activation of T cells, NK cells, and NKT cells, often measured by the expression of activation markers like CD69.[3][11]
-
Enhanced Cytotoxicity: The cytolytic activity of splenocytes or NK cells against tumor target cells should be increased.[4][11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies to provide a benchmark for experimental results.
Table 1: In Vivo Antitumor Efficacy of Gardiquimod in a Murine B16 Melanoma Model (Data sourced from Ma F, et al., Cellular & Molecular Immunology, 2010)[3][11]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Number of Pulmonary Metastatic Nodules |
| PBS Control | ~1800 | ~250 |
| DC Vaccine Only | ~1200 | ~150 |
| DC Vaccine + Imiquimod (B1671794) | ~750 | ~80 |
| DC Vaccine + Gardiquimod | ~400 | ~40 |
Table 2: In Vitro Immune Cell Activation by Gardiquimod (1 µg/ml) (Data sourced from Ma F, et al., Cellular & Molecular Immunology, 2010)[3][4]
| Cell Type & Marker | Control (% Positive) | Gardiquimod-Treated (% Positive) |
| CD3+ T Cells (CD69+) | ~5% | ~15% |
| NK1.1+ NK Cells (CD69+) | ~12% | ~35% |
| RAW264.7 Macrophages (CD86+) | ~4% | ~45% |
| Cytokine Production | Control (pg/ml) | Gardiquimod-Treated (pg/ml) |
| IL-12 p70 (RAW264.7 cells) | <50 | ~400 |
Table 3: Physicochemical Properties of Gardiquimod (Data sourced from Keizers, P.H.J., et al., Scientific Reports, 2022)[1]
| Property | Value |
| pKa 1 | 7.02 ± 0.02 |
| pKa 2 | 8.02 ± 0.02 |
Experimental Protocols
Protocol 1: Preparation and Administration of Gardiquimod for In Vivo Murine Studies
-
Reconstitution: Aseptically reconstitute this compound powder in sterile, endotoxin-free water or phosphate-buffered saline (PBS) to a stock concentration of 1 mg/ml.[4]
-
Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Visually inspect for any particulates.
-
Dilution: On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration for injection. A typical dose is 1 mg/kg.[3] For a 20-gram mouse, this would be 20 µg. If the final injection volume is 100 µl, the concentration would be 0.2 mg/ml.
-
Administration: Administer the solution to the animal via the desired route (e.g., intraperitoneal, peritumoral). For peritumoral injections in a subcutaneous tumor model, inject the solution slowly into the tissue surrounding the tumor nodule.[3][4]
Protocol 2: Flow Cytometry Analysis of Splenocyte Activation
-
Sample Preparation: Euthanize mice at a predetermined time point after Gardiquimod administration. Aseptically harvest the spleen and prepare a single-cell suspension by mechanical dissociation through a 70-µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer. Wash the remaining splenocytes with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
Cell Staining: Resuspend approximately 1x10^6 cells in 100 µl of FACS buffer. Add a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-NK1.1, anti-CD69) at pre-titrated concentrations.[3]
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µl of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on specific cell populations (e.g., T cells as CD3+, NK cells as NK1.1+) and quantify the percentage of cells expressing the activation marker CD69.[3][4]
Visualizations: Pathways and Workflows
References
- 1. In vitro characterization of immune modulating drug-eluting immunobeads towards transarterial embolization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gardiquimod | TLR7 agonist | Hello Bio [hellobio.com]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Theranostic Small-Molecule Prodrug Conjugates for Targeted Delivery and Controlled Release of Toll-like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardiquimod hydrochloride not inducing expected cytokine profile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Gardiquimod (B607600) hydrochloride who may be encountering unexpected experimental results, particularly regarding cytokine profiles.
Frequently Asked Questions (FAQs)
Q1: What is Gardiquimod hydrochloride and how does it work?
This compound is an imidazoquinoline compound that functions as a specific and potent agonist for Toll-like receptor 7 (TLR7) in both humans and mice.[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to viral single-stranded RNA (ssRNA).[1][2] Upon binding to TLR7, Gardiquimod initiates an intracellular signaling cascade mediated by the adaptor protein MyD88.[2] This leads to the activation of transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7).[1][2] The activation of these pathways results in the production of type I interferons (such as IFN-α) and pro-inflammatory cytokines.[1][2][3]
Q2: What is the expected cytokine profile after Gardiquimod stimulation?
The primary cytokine response to Gardiquimod stimulation is characterized by the induction of Type I interferons and pro-inflammatory cytokines. The specific profile and magnitude of the response can vary depending on the cell type, concentration of Gardiquimod, and experimental conditions. Key cytokines expected to be induced include:
-
IFN-α : A hallmark of TLR7 activation, particularly in plasmacytoid dendritic cells (pDCs).[2]
-
IL-12 : Important for bridging innate and adaptive immunity, produced by antigen-presenting cells (APCs) like macrophages and dendritic cells.[3][4][5]
-
TNF-α : A key pro-inflammatory cytokine.[3]
Other inflammatory cytokines and chemokines may also be upregulated.
Q3: What are the recommended working concentrations for this compound?
The optimal working concentration can vary between cell types and experimental set-ups. However, a general range is between 0.1 to 3 µg/mL .[1][6] For specific TLR7 activation, concentrations below 10 µM (approximately 3.5 µg/mL) are recommended.[7][8] It is important to note that at high concentrations (>10 µg/mL), Gardiquimod may begin to activate human TLR8, but not mouse TLR8.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the activity of Gardiquimod.
-
Reconstitution : Gardiquimod is typically supplied as a lyophilized powder.[1][6] It should be reconstituted in sterile, endotoxin-free water to a stock concentration, for example, 1 mg/mL.[1][9] Vortex until the powder is completely dissolved.[6][9]
-
Storage of Lyophilized Powder : Store at -20°C for long-term stability (stable for at least one year).[1][9][10] It is typically shipped at room temperature.[1][6][10]
-
Storage of Stock Solutions : Upon reconstitution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][9] Store these aliquots at -20°C. Prepared solutions should be stable for up to one month.[11] Some suppliers suggest preparing and using solutions on the same day if possible.[11]
Troubleshooting Guide: Unexpected Cytokine Profile
Question: I am not observing the expected cytokine induction after treating my cells with Gardiquimod. What could be the problem?
Several factors can lead to a weaker-than-expected or absent cytokine response. The following guide provides a systematic approach to troubleshooting the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting experiments.
Detailed Troubleshooting Steps
-
Reagent Integrity and Preparation
-
Improper Storage : Gardiquimod solutions, especially after reconstitution, can lose activity if not stored correctly. Ensure stock solutions are aliquoted and stored at -20°C and avoid multiple freeze-thaw cycles.[1][9]
-
Incorrect Reconstitution : Verify that the correct solvent (sterile, endotoxin-free water) and calculations were used to prepare the stock solution.[1]
-
Contamination : Ensure the stock solution and culture media are free from endotoxin (B1171834) contamination, which can sometimes interfere with or mask specific TLR responses.
-
-
Cell Culture and System Viability
-
Lack of TLR7 Expression : The primary target of Gardiquimod is TLR7. Verify that your cell type expresses TLR7 at sufficient levels.[1] For example, plasmacytoid dendritic cells (pDCs) and B cells express high levels of TLR7, while some other cell types may not.[1] If using cell lines like HEK293, they must be transfected to express TLR7.[1][11]
-
Cell Health and Viability : Ensure cells are healthy, within a low passage number, and have high viability (>95%) before starting the experiment. Stressed or unhealthy cells may not respond optimally.
-
Cell Density : Sub-optimal cell density can lead to a weak response. Ensure cells are plated at the recommended density for cytokine production assays.
-
-
Experimental Protocol
-
Sub-optimal Concentration : The working concentration of 0.1 - 3 µg/mL is a general guideline.[1] It is crucial to perform a dose-response curve to find the optimal concentration for your specific cells and assay.
-
Incorrect Incubation Time : Cytokine production is time-dependent. IFN-α transcription can be detected within hours, while protein secretion may peak later.[2] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak expression time for your target cytokine.
-
Serum in Media : Components in fetal bovine serum (FBS) can sometimes interfere with TLR agonist activity. Consider reducing the serum percentage or using a serum-free medium if possible, though this may also affect cell health.
-
-
Cytokine Measurement and Analysis
-
Assay Sensitivity and Specificity : Ensure your cytokine detection assay (e.g., ELISA, multiplex bead array) is sensitive enough to detect the expected concentration range of the cytokine.[12] Cytokine levels can be very low, in the picomolar range.[12]
-
Sample Handling : The stability of cytokines in collected samples is critical. Process samples (e.g., centrifuge and collect supernatant) promptly after the experiment.[12][13] Store supernatants at -80°C if not analyzed immediately. Avoid multiple freeze-thaw cycles of the samples.[12]
-
Assay Interference : The sample matrix (e.g., cell culture medium, lysis buffer) can sometimes interfere with antibody-based assays.[14][15] Ensure your sample dilutions are appropriate and that you run proper controls as recommended by the assay manufacturer.
-
Gardiquimod (TLR7) Signaling Pathway
Gardiquimod acts as a ligand for TLR7, which is located in the endosomal compartment. Upon binding, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of NF-κB and IRF7, culminating in the transcription of genes for pro-inflammatory cytokines and type I interferons.
Caption: Gardiquimod activates the TLR7-MyD88 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with Gardiquimod for Cytokine Analysis
This protocol provides a general framework for stimulating peripheral blood mononuclear cells (PBMCs) to measure cytokine production.
A. Materials
-
This compound
-
Sterile, endotoxin-free water
-
Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for cytokine measurement (e.g., ELISA kit for human IFN-α or IL-12)
B. Method
-
Prepare Gardiquimod Stock : Reconstitute lyophilized Gardiquimod in sterile, endotoxin-free water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Cell Seeding : Resuspend freshly isolated or thawed PBMCs in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to 2 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare Stimuli : Thaw a Gardiquimod aliquot and dilute it in complete RPMI-1640 to create working solutions. To achieve final concentrations of 0.1, 1, and 3 µg/mL, you will need to prepare 2X solutions (0.2, 2, and 6 µg/mL).
-
Include a negative control (medium only) and a positive control if available (e.g., LPS at 100 ng/mL for TLR4 stimulation).
-
Cell Stimulation : Add 100 µL of the 2X Gardiquimod working solutions (or controls) to the appropriate wells containing the cells. The final volume in each well will be 200 µL.
-
Incubation : Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 24 hours for many cytokines).
-
Sample Collection : After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement : Analyze the cytokine levels in the supernatant immediately using your chosen method (e.g., ELISA) or store the supernatants at -80°C for later analysis. Follow the manufacturer's instructions for the cytokine assay kit.
Quantitative Data Summary
Table 1: this compound - Key Information
| Parameter | Value | Reference |
| Target | Toll-like Receptor 7 (TLR7) | [1][16] |
| Molecular Weight | 349.9 g/mol (HCl salt) | [1] |
| Typical Working Conc. | 0.1 - 3 µg/mL | [1][6] |
| Solubility | Soluble in water (1 mg/mL) | [1] |
| Storage (Lyophilized) | -20°C | [1][9][10] |
| Storage (Solution) | -20°C (in aliquots) | [1][11] |
Table 2: Expected Cytokine Response to Gardiquimod Stimulation
| Cell Type | Primary Cytokines Induced | Notes | Reference |
| Human PBMCs | IFN-α, IL-12, TNF-α | A mixed population of immune cells, response reflects activation of multiple subsets (pDCs, monocytes, B cells). | [2][7][8] |
| Macrophages | IFN-α, IL-12 | Potent activators of macrophages. | [2][3] |
| Dendritic Cells (pDCs) | IFN-α (high levels) | pDCs are the primary producers of IFN-α in response to TLR7 agonists. | [1][2] |
| Dendritic Cells (Myeloid) | IL-12, TNF-α | Important for T-cell activation. | [3][5] |
| Murine Splenocytes | IFN-γ, IL-12 | Activates T, NK, and NKT cells, leading to increased cytotoxicity. | [3][5] |
References
- 1. invivogen.com [invivogen.com]
- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Gardiquimod | TLR7 agonist | Hello Bio [hellobio.com]
- 12. biocompare.com [biocompare.com]
- 13. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Gardiquimod - Wikipedia [en.wikipedia.org]
Validation & Comparative
Gardiquimod Hydrochloride vs. Imiquimod: A Comparative Guide to TLR7 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Gardiquimod (B607600) hydrochloride and imiquimod (B1671794), two imidazoquinoline compounds known for their potent activation of Toll-like receptor 7 (TLR7). Both molecules are widely used in immunological research and are being investigated for various therapeutic applications, including as vaccine adjuvants and anti-tumor agents. This document aims to equip researchers with the necessary information to make informed decisions about selecting the appropriate TLR7 agonist for their specific experimental needs.
Executive Summary
Gardiquimod and imiquimod are both agonists of the endosomal TLR7, a key pattern recognition receptor in the innate immune system. Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), thereby bridging innate and adaptive immunity. While both compounds share a common mechanism of action, they exhibit notable differences in potency, selectivity, and the magnitude of the immune response they elicit.
Experimental evidence consistently demonstrates that Gardiquimod is a more potent activator of TLR7 than imiquimod .[1][2][3] This heightened potency translates to the induction of stronger downstream effects, such as cytokine secretion and immune cell activation, at lower concentrations.[1][4] Regarding selectivity, imiquimod is highly specific for TLR7, whereas Gardiquimod can also activate TLR8 at higher concentrations.[2][3]
Performance Comparison: Quantitative Data
The following tables summarize key quantitative data from comparative studies of Gardiquimod hydrochloride and imiquimod.
Table 1: In Vitro TLR7 Activation and Potency
| Parameter | This compound | Imiquimod | Reference(s) |
| Human TLR7 EC50 | 4 µM | Not explicitly stated, but generally less potent than Gardiquimod | [5] |
| Effective Concentration for NF-κB Activation in HEK293-TLR7 cells | 0.1 - 3 µg/mL | 1 - 5 µg/mL | [6][7] |
| Relative Potency | ~10 times more active than Imiquimod | - | [1] |
Table 2: Comparative Effects on Immune Cell Activation and Cytokine Production
| Assay | Cell Type | Parameter Measured | This compound | Imiquimod | Reference(s) |
| Dendritic Cell (DC) Activation | Murine bone marrow-derived DCs | Upregulation of CD40, CD80, CD86 | Stronger induction | Moderate induction | [4][8] |
| Macrophage Activation | Murine RAW264.7 cells | Upregulation of CD40, CD80, CD86 | Stronger induction | Moderate induction | [4][8] |
| Cytokine Production (IL-12p70) | Murine RAW264.7 cells | Protein level in supernatant | Higher secretion | Lower secretion | [4][8] |
| Splenocyte Activation | Murine splenocytes | Upregulation of CD69 on T, NK, and NKT cells | Significant increase | Significant increase | [8] |
| Splenocyte Cytotoxicity | Murine splenocytes vs. B16 melanoma cells | Increased cytotoxicity | More potent enhancement | Potent enhancement | [8] |
| Anti-tumor Activity | Murine B16 melanoma model | Inhibition of tumor growth and metastasis | More potent | Potent | [4][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
TLR7 Signaling Pathway
Caption: TLR7 signaling cascade upon activation by Gardiquimod or imiquimod.
Experimental Workflow: In Vitro Comparison of TLR7 Agonists
References
- 1. journals.asm.org [journals.asm.org]
- 2. Toll-like receptor ligand activation of murine bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Gardiquimod Hydrochloride and Resiquimod (R848) for Immunological Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanism of action, and experimental applications of two potent imidazoquinoline-based Toll-like receptor agonists.
In the realm of immunology and drug development, the selection of appropriate Toll-like receptor (TLR) agonists is pivotal for eliciting desired immune responses. Gardiquimod hydrochloride and Resiquimod (R848) are two widely utilized imidazoquinoline compounds that activate the innate immune system through TLRs. While structurally similar, their distinct receptor specificity and subsequent downstream signaling lead to different immunological outcomes. This guide provides an objective, data-driven comparison to aid researchers in selecting the optimal agonist for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Resiquimod (R848) |
| Primary Target(s) | Toll-like Receptor 7 (TLR7)[1][2] | Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8)[1][3][4] |
| Receptor Specificity | Highly selective for TLR7[1]. At high concentrations (>10 µg/ml), it may activate human TLR8.[5] | Dual agonist for TLR7 and TLR8.[1][3][4] |
| Predominant Cytokine Induction | Primarily Th1-biased, characterized by the induction of Interferon-alpha (IFN-α).[1][6] | Induces a mixed Th1 and pro-inflammatory cytokine response, including IFN-α, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12).[1][3] |
| Cross-Reactivity | Activates both human and murine TLR7.[5] | Activates both human and murine TLR7; however, it activates human TLR8 but not murine TLR8.[1] |
Quantitative Performance Data
The potency of Gardiquimod and Resiquimod in activating their respective TLR targets is a critical factor in experimental design. The following table summarizes the available half-maximal effective concentration (EC50) values from in vitro studies. It is important to note that these values can vary depending on the specific cell line, reporter system, and experimental conditions.
Table 1: Receptor Activation Potency (EC50 Values)
| Compound | Receptor | Assay System | EC50 Value |
| This compound | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | 2 µM - 4 µM[1][7][8] |
| Resiquimod (R848) | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | ~75 nM - 1.5 µM[1][3] |
| Resiquimod (R848) | Human TLR8 | NF-κB Reporter Assay (HEK293 cells) | ~480 nM - 4.5 µM[1][3] |
Mechanism of Action and Signaling Pathways
Both Gardiquimod and Resiquimod are small molecule agonists that bind to TLRs located within the endosomes of immune cells, such as dendritic cells (DCs), macrophages, and B lymphocytes. Upon binding, they initiate a downstream signaling cascade that is dependent on the adaptor protein MyD88.[9][10] This signaling pathway culminates in the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which in turn drive the expression of various pro-inflammatory cytokines and type I interferons.
The differential activation of TLR7 and TLR8 by these two compounds leads to distinct immunological outcomes. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, and its activation leads to a robust production of type I interferons, particularly IFN-α.[11] TLR8 is highly expressed in myeloid cells, such as monocytes, macrophages, and myeloid DCs, and its activation results in the production of pro-inflammatory cytokines like TNF-α and IL-12, promoting a Th1-type immune response.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare the activity of Gardiquimod and Resiquimod. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro NF-κB Reporter Assay in HEK293 Cells
This assay is used to determine the potency (EC50) of TLR agonists in activating the NF-κB signaling pathway.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Resiquimod in cell culture medium.
-
Cell Stimulation: Replace the culture medium with the medium containing the diluted compounds. Include a vehicle control (e.g., DMSO or water).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions. For SEAP, this typically involves collecting the supernatant and adding a phosphatase substrate. For luciferase, a lysis buffer and luciferase substrate are added to the cells.
-
Data Analysis: Plot the reporter gene activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This experiment measures the ability of TLR agonists to induce the production of key cytokines from primary human immune cells.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 1 x 10^6 cells per well.
-
Compound Preparation: Prepare various concentrations of this compound and Resiquimod in cell culture medium.
-
Cell Stimulation: Add the diluted compounds to the wells containing PBMCs. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-12) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Compare the levels of cytokines induced by different concentrations of Gardiquimod and Resiquimod.
Dendritic Cell Maturation Assay
This assay assesses the ability of TLR agonists to induce the maturation of dendritic cells, a critical step in initiating an adaptive immune response.
Methodology:
-
Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS).
-
DC Differentiation: Culture the monocytes for 5-7 days in RPMI-1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature dendritic cells (iDCs).
-
DC Stimulation: Treat the iDCs with this compound or Resiquimod at various concentrations for 24-48 hours. Include a negative control (medium alone) and a positive control (e.g., LPS).
-
Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers such as CD80, CD83, CD86, and HLA-DR.
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer and analyze the expression levels of the maturation markers on the treated versus untreated DCs.
Concluding Remarks
The choice between this compound and Resiquimod (R848) is contingent on the specific research objectives. For studies requiring a potent and specific TLR7-mediated type I interferon response, Gardiquimod is an excellent candidate. Its high selectivity for TLR7 makes it a valuable tool for investigating antiviral immunity and for use as a vaccine adjuvant where a Th1-biased response is desired.[1]
Conversely, for applications where a broader activation of the innate immune system is advantageous, Resiquimod is a more suitable option.[1] Its dual agonism of TLR7 and TLR8 leads to a mixed cytokine response, which can be beneficial in contexts such as cancer immunotherapy, where both IFN-α production and the activation of myeloid cells are crucial for anti-tumor efficacy. Researchers should carefully consider the TLR expression profiles of their target cells and the desired downstream immunological effects when selecting between these two potent imidazoquinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Gardiquimod - Wikipedia [en.wikipedia.org]
- 3. Resiquimod | TLR | HCV Protease | TargetMol [targetmol.com]
- 4. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. novusbio.com [novusbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
Validating TLR7-Dependent Signaling: A Comparative Guide to Gardiquimod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gardiquimod (B607600) hydrochloride with other common Toll-like receptor 7 (TLR7) agonists, offering objective performance data and detailed experimental protocols to assist in the validation of TLR7-dependent signaling pathways. Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist for both human and mouse TLR7, making it a valuable tool for research in immunology, oncology, and infectious diseases.[1][2]
Comparative Performance Data
Gardiquimod hydrochloride consistently demonstrates high potency in activating TLR7 signaling. Its performance, along with that of other widely used TLR7 agonists such as Imiquimod (B1671794) and Resiquimod (R848), is summarized below. It is important to note that EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.[3]
| Agonist | Primary Target(s) | Potency (EC50) | Cell System/Assay | Key Findings |
| Gardiquimod | TLR7 | ~4 µM[4][5] | Human TLR7/NF-κB Reporter Assay (HEK293 cells) | Specific activator of human and mouse TLR7.[1][2] At high concentrations (>10 µg/ml), it may activate human TLR8, but not mouse TLR8.[1][2] |
| 134.4 nM | Murine Norovirus (MNV) Plaque Reduction Assay (RAW264.7 cells) | Displayed potent antiviral activity against MNV.[4] | ||
| Imiquimod | TLR7 | ~1.5 µM | Murine Norovirus (MNV) Plaque Reduction Assay (RAW264.7 cells) | A well-established TLR7 agonist, generally considered less potent than Gardiquimod.[4][6] One study suggests it is approximately 10 times less active than Gardiquimod in inducing NF-κB activation.[6][7] |
| Resiquimod (R848) | TLR7 and TLR8 | ~75 - 1500 nM[3] | Human TLR7/NF-κB Reporter Assay (HEK293 cells) | A potent agonist for both TLR7 and TLR8.[8] |
| 23.5 nM | Murine Norovirus (MNV) Plaque Reduction Assay (RAW264.7 cells) | Demonstrated the highest potency in the antiviral assay.[4] |
Signaling Pathways and Experimental Workflows
TLR7 Signaling Pathway
Activation of TLR7 by agonists like Gardiquimod initiates a downstream signaling cascade within the endosome of immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1] This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines such as TNF-α and IL-12.[1]
Experimental Workflow: NF-κB Reporter Assay
A common method to validate TLR7 signaling is to use a reporter cell line, such as HEK293 cells, engineered to express TLR7 and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
Logical Comparison of TLR7 Agonists
The choice of a TLR7 agonist depends on the specific requirements of the experiment, such as the desired potency, receptor specificity, and the intended in vitro or in vivo model.
Experimental Protocols
TLR7 Activation Assay Using a Reporter Cell Line
This protocol describes the measurement of NF-κB activation in HEK-Blue™ hTLR7 cells, which contain a SEAP reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound, Imiquimod, R848
-
Complete cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin, Normocin™, HEK-Blue™ Selection)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Gardiquimod and other TLR7 agonists in cell culture medium. A typical concentration range for Gardiquimod would be from 0.1 to 10 µg/mL.
-
Cell Stimulation: Add the diluted compounds to the respective wells. Include a vehicle control (e.g., water or DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Reporter Gene Measurement:
-
Add 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
-
Data Analysis: Plot the OD values against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
Cytokine Induction Assay in Human PBMCs
This protocol outlines the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) following stimulation with TLR7 agonists.
Materials:
-
Ficoll-Paque PLUS
-
Fresh human peripheral blood
-
RPMI-1640 medium supplemented with 10% FBS and Penicillin-Streptomycin
-
This compound and other TLR7 agonists
-
Human IFN-α, TNF-α, and IL-12 ELISA kits or a multiplex bead-based immunoassay kit
-
96-well culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 medium and seed at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Compound Preparation: Prepare dilutions of Gardiquimod and other TLR7 agonists in culture medium.
-
Cell Stimulation: Add the compounds to the wells containing the PBMCs. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Analyze the cytokine concentrations in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves and compare the induction profiles of the different agonists. One study showed that treatment of RAW264.7 murine macrophages with 1 µg/ml of Gardiquimod or Imiquimod for 24 hours enhanced the expression of costimulatory molecules and induced the secretion of IL-12 p70.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TLR agonists as vaccine adjuvants: comparison of CpG ODN and Resiquimod (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TLR7 Agonists in Human Plasmacytoid Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Plasmacytoid dendritic cells (pDCs) are a unique subset of immune cells that serve as the primary producers of type I interferons (IFN-α/β) in response to viral infections. This potent antiviral activity is largely mediated by Toll-like receptor 7 (TLR7), an endosomal receptor that recognizes single-stranded RNA. The activation of TLR7 in pDCs not only triggers a robust IFN-α response but also promotes their maturation, characterized by the upregulation of co-stimulatory molecules and the secretion of various cytokines and chemokines. Consequently, TLR7 agonists have emerged as promising therapeutic agents for a range of applications, including cancer immunotherapy and as vaccine adjuvants.
This guide provides a comparative analysis of commonly used and novel TLR7 agonists, focusing on their performance in activating human pDCs. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Performance Comparison of TLR7 Agonists
The most extensively studied TLR7 agonists belong to the imidazoquinoline family, including Imiquimod (B1671794) and Resiquimod (B1680535) (R848). Newer compounds such as Gardiquimod (B607600) and other synthetic molecules have also been developed to improve potency and specificity. The following tables summarize the quantitative effects of these agonists on human pDC activation.
Table 1: Induction of Type I Interferon (IFN-α) by TLR7 Agonists in Human pDCs
| Agonist | Concentration for Equivalent IFN-α/ω Induction | Relative Potency | Key Findings |
| Resiquimod (R848) | ~0.3 µM | ~10-fold higher than Imiquimod | A potent inducer of IFN-α and IFN-ω. Also a TLR8 agonist. |
| Imiquimod | ~3.0 µM | Baseline | Primarily a TLR7 agonist with weaker activity compared to Resiquimod.[1] |
| Gardiquimod | Not directly compared in IFN-α induction | More potent than Imiquimod | Shown to be a more potent activator of NF-κB through TLR7 than Imiquimod.[2] |
| CL097 | 1.5 µM (for significant IFN-α release) | High | A TLR7/8 agonist that induces strong IFN-α, TNF-α, and IL-6 production. |
| Oxoadenine Agonists | Not specified | Generally more potent than imidazoquinolines | A newer class of TLR7/8 agonists showing high potency in in-vitro assays.[3] |
Table 2: Upregulation of pDC Activation Markers by TLR7 Agonists
| Agonist | Activation Markers Upregulated | Key Findings |
| Resiquimod (R848) | CD80, CD86, CD83, HLA-DR, CCR7, CD40 | Effectively matures pDCs and enhances their viability.[4] |
| Imiquimod | CD80, CD86, CD83, HLA-DR, CD40 | Induces pDC maturation, though generally less potent than Resiquimod.[4][5] |
| CL097 | CD40, CD80, CD86, MHC II | Induces significant morphological changes indicative of pDC activation.[6][7] |
Table 3: Cytokine and Chemokine Production Profile of TLR7-Stimulated pDCs
| Agonist | Induced Cytokines/Chemokines | Key Findings |
| Resiquimod (R848) | IFN-α, IFN-ω, TNF-α, IP-10 (CXCL10), IL-6, IL-12p70 | Induces a broad range of pro-inflammatory cytokines and chemokines.[6][4] |
| Imiquimod | IFN-α, IFN-ω | Induces a more restricted set of cytokines compared to Resiquimod.[4] |
| CL097 | IFN-α, TNF-α, IL-6, IL-12p70 | A potent inducer of multiple pro-inflammatory cytokines.[6] |
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the analysis of TLR7 agonists, the following diagrams have been generated.
References
- 1. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Gardiquimod vs. CL264 in TLR7 Agonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent TLR7 Agonists
In the landscape of innate immune activation, Toll-like receptor 7 (TLR7) agonists are pivotal tools for research and therapeutic development, offering potent antiviral and antitumor responses. Among the synthetic agonists, Gardiquimod (B607600) and CL264 have emerged as prominent molecules. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate compound for their specific needs.
At a Glance: Key Distinctions
| Feature | Gardiquimod | CL264 |
| Chemical Class | Imidazoquinoline | 9-benzyl-8-hydroxyadenine derivative |
| Primary Target | TLR7 | TLR7 |
| TLR8 Activity | Potential for activation at high concentrations | No significant activity |
| Potency | High | Very High |
| Key Immune Response | Predominantly Th1-type, IFN-α induction | Strong Th1-type, IFN-α induction |
Quantitative Performance Data
Direct head-to-head comparative studies with quantitative data for Gardiquimod and CL264 are limited in publicly available literature. The following tables summarize available data from independent studies to provide an indirect comparison of their potency and activity.
Table 1: In Vitro TLR7 Activation Potency
| Compound | Cell Line | Reporter System | Potency Metric | Value | Reference(s) |
| Gardiquimod | Human HEK293-TLR7 | NF-κB Reporter | EC50 | ~4 µM | [1] |
| Human HEK293-TLR7 | NF-κB Reporter | Relative Potency | ~10x more potent than Imiquimod (B1671794) | [2][3] | |
| CL264 | Human HEK-Blue™-TLR7 | SEAP Reporter (NF-κB) | Activation Concentration | 10 ng/mL | [4] |
| Human HEK-Blue™-TLR7 | SEAP Reporter (NF-κB) | Relative Potency | ~30x more potent than Imiquimod | [4] |
Note: EC50 and activation concentrations can vary depending on the specific experimental conditions, cell line, and reporter system used.
Table 2: In Vitro Cytokine Induction Profile (Qualitative)
| Compound | Cell Type | Key Cytokines Induced | Reference(s) |
| Gardiquimod | Murine Macrophages & Dendritic Cells | IL-12, IFN-γ, IL-6 | [2][5] |
| CL264 | Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-α | [4] |
Table 3: In Vivo Antitumor Efficacy (Murine B16 Melanoma Model)
| Compound | Dosing & Administration | Key Outcomes | Reference(s) |
| Gardiquimod | 1 mg/kg, peritumoral injection | - Delayed tumor growth- Suppression of pulmonary metastasis- More potent than imiquimod | [2][6] |
| CL264 | Data from a comparable in vivo B16 melanoma model is not readily available in the searched literature. | - |
Mechanism of Action: TLR7 Signaling Pathway
Both Gardiquimod and CL264 are small molecule agonists that activate the endosomally located Toll-like receptor 7 (TLR7). Upon binding, they initiate a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This triggers a downstream signaling cascade involving the IRAK family kinases and TRAF6, which ultimately culminates in the activation of two primary transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons, most notably IFN-α.
Experimental Protocols
In Vitro TLR7 Activity Screening using HEK-Blue™ Cells
This protocol describes a common method for determining the potency of TLR7 agonists by measuring the activation of an NF-κB-inducible reporter gene.
Experimental Workflow:
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells (InvivoGen) according to the manufacturer's instructions in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and selective antibiotics.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate overnight.
-
Agonist Preparation: Prepare serial dilutions of Gardiquimod and CL264 in cell culture medium. A typical concentration range would be from 0.01 µg/mL to 100 µg/mL.
-
Cell Stimulation: Add the agonist dilutions to the cells and incubate for 16-24 hours.
-
SEAP Detection: Measure the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter in the cell supernatant using a detection medium like QUANTI-Blue™ (InvivoGen).
-
Data Analysis: Read the absorbance at 620-655 nm and plot the dose-response curves to determine the EC50 value for each compound.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of human PBMCs to characterize the cytokine profile induced by Gardiquimod and CL264.
Experimental Workflow:
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Cell Stimulation: Add various concentrations of Gardiquimod and CL264 to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using specific ELISA kits or a multiplex immunoassay (e.g., Luminex).
-
Data Analysis: Generate dose-response curves for the production of each cytokine for both compounds.
Summary and Conclusion
Both Gardiquimod and CL264 are potent TLR7 agonists capable of inducing a robust Th1-type immune response characterized by the production of IFN-α. Based on indirect comparisons, CL264, an adenine (B156593) derivative, appears to be a more potent and highly specific TLR7 agonist with negligible off-target effects on TLR8.[4] Gardiquimod, an imidazoquinoline, is also a potent TLR7 agonist but may exhibit some cross-reactivity with TLR8 at higher concentrations.[1]
In vivo studies have demonstrated the anti-tumor efficacy of Gardiquimod in a murine melanoma model, where it proved to be more effective than imiquimod.[2] Similar in vivo comparative data for CL264 in the same model is needed for a complete picture of its relative efficacy.
The choice between Gardiquimod and CL264 will ultimately depend on the specific research question. For studies demanding high specificity for TLR7, CL264 is the superior choice. Gardiquimod remains a valuable and widely utilized tool for inducing a general TLR7-mediated immune activation and has a more established profile in in vivo cancer models. Researchers should carefully consider the desired immunological outcome and the potential for off-target effects when selecting between these two powerful research compounds.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gardiquimod Hydrochloride: A Comparative Analysis of TLR7 Agonism and TLR8 Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gardiquimod (B607600) hydrochloride's activity on Toll-like receptor 7 (TLR7) and its cross-reactivity with Toll-like receptor 8 (TLR8). The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of immunological studies.
Gardiquimod, an imidazoquinoline compound, is a potent synthetic agonist of TLR7, a key receptor in the innate immune system responsible for recognizing single-stranded RNA viruses.[1] Its activation of TLR7 triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons, making it a valuable tool in vaccine adjuvant development and cancer immunotherapy research.[2] While primarily targeting TLR7, studies have indicated a degree of cross-reactivity with TLR8, a closely related endosomal receptor. This guide delves into the specifics of this interaction, providing a quantitative comparison and the experimental context for these findings.
Quantitative Comparison of Gardiquimod Activity on TLR7 and TLR8
The potency of Gardiquimod on human TLR7 and its cross-reactivity on human TLR8 have been characterized using engineered cell lines that report on the activation of downstream transcription factors like NF-κB. While Gardiquimod is a highly potent TLR7 agonist, its activity on TLR8 is significantly less pronounced and typically observed at higher concentrations.
| Parameter | Human TLR7 | Human TLR8 | Reference |
| Primary Target | Yes | No | [1] |
| Agonist Activity | Potent Agonist | Weak Agonist (at high concentrations) | [1] |
| Effective Concentration (NF-κB Activation) | 0.1 - 3 µg/ml | >10 µg/ml | [1] |
Signaling Pathways and Experimental Workflows
Activation of both TLR7 and TLR8 by their respective ligands initiates a signaling cascade that is largely dependent on the MyD88 adaptor protein. This leads to the activation of key transcription factors, namely NF-κB and Interferon Regulatory Factors (IRFs), which orchestrate the subsequent immune response.
TLR7 and TLR8 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of TLR7 and TLR8.
Experimental Workflow for Assessing TLR7/8 Activation
A common method to quantify the activation of TLR7 and TLR8 is through the use of reporter cell lines, such as HEK-Blue™ cells or THP-1 Dual™ cells. These cells are engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of a promoter that is activated by NF-κB or IRF.
Experimental Protocols
HEK-Blue™ TLR7 and TLR8 Reporter Gene Assay
This protocol is adapted for determining the activation of NF-κB downstream of TLR7 or TLR8 activation in HEK-Blue™ cells.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells
-
Gardiquimod hydrochloride
-
HEK-Blue™ Detection medium
-
96-well flat-bottom plates
-
Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound. Add the desired concentrations to the respective wells. Include a positive control (e.g., a known TLR7 or TLR8 agonist) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate. Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Readout: Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Analysis: The OD is proportional to the NF-κB activity. Plot the OD values against the Gardiquimod concentration to generate a dose-response curve and determine the EC50.
THP-1 Dual™ NF-κB/IRF Reporter Gene Assay
This protocol allows for the simultaneous measurement of NF-κB and IRF activation in the human monocytic THP-1 cell line.[3][4]
Materials:
-
THP-1 Dual™ cells
-
This compound
-
QUANTI-Blue™ Solution (for SEAP detection)
-
QUANTI-Luc™ (for luciferase detection)
-
96-well flat-bottom plates
-
Cell culture medium (RPMI 1640, 10% FBS, Penicillin-Streptomycin)
Procedure:
-
Cell Seeding: Plate THP-1 Dual™ cells in a 96-well plate at a density of 1.8 x 10^5 cells/well.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Reporter Gene Detection:
-
IRF activity (Luciferase): Transfer 20 µL of cell supernatant to a white 96-well plate. Add 50 µL of QUANTI-Luc™ and immediately measure luminescence using a luminometer.
-
NF-κB activity (SEAP): Transfer 20 µL of cell supernatant to a clear 96-well plate. Add 180 µL of QUANTI-Blue™ Solution, incubate at 37°C for 1-3 hours, and measure OD at 620-655 nm.
-
-
Analysis: Generate separate dose-response curves for both NF-κB and IRF activation to assess the differential signaling induced by Gardiquimod.
Conclusion
This compound is a potent and specific agonist for TLR7. While it can activate TLR8, this cross-reactivity is observed at significantly higher concentrations. For researchers investigating TLR7-mediated immune responses, Gardiquimod is an excellent tool. However, when working at high concentrations, the potential for off-target effects on TLR8 should be considered, particularly in cell types that express high levels of TLR8, such as myeloid cells.[1] The choice of experimental system and the careful titration of Gardiquimod concentration are critical for achieving the desired specific activation of TLR7 and for accurately interpreting the resulting immunological outcomes.
References
Benchmarking Gardiquimod Hydrochloride Against Viral ssRNA: A Comparative Guide
For researchers and professionals in drug development, selecting the optimal immunostimulant to mimic viral single-stranded RNA (ssRNA) is critical for advancing antiviral therapies and vaccine adjuvants. Gardiquimod hydrochloride, a potent Toll-like receptor 7 (TLR7) agonist, stands as a significant synthetic compound in this field. This guide provides an objective comparison of this compound's performance against other key alternatives, supported by experimental data and detailed protocols to aid in your research.
Introduction to ssRNA Sensing and TLR7 Agonism
The innate immune system identifies viral ssRNA primarily through endosomal Toll-like receptor 7 (TLR7) and TLR8, and cytosolic sensors like RIG-I and MDA5. Activation of these pathways triggers a cascade of signaling events, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines essential for establishing an antiviral state.[1] Gardiquimod, an imidazoquinoline compound, is a specific agonist for human and mouse TLR7, designed to mimic viral ssRNA and elicit a robust Th1-biased immune response.[1][2]
Mechanism of Action: The TLR7 Signaling Pathway
Gardiquimod exerts its immunostimulatory effects by binding to TLR7 within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells.[1] This binding event initiates the recruitment of the adaptor protein MyD88, leading to the formation of a signaling complex that activates transcription factors NF-κB and IRF7.[3] This signaling cascade results in the transcription and secretion of type I interferons and other inflammatory cytokines.[1]
References
Comparative study of Gardiquimod as a tumor vaccine adjuvant
For researchers and drug development professionals, the selection of an appropriate adjuvant is a critical step in the design of effective therapeutic tumor vaccines. Gardiquimod (B607600), a potent Toll-like receptor 7 (TLR7) agonist, has emerged as a promising candidate, demonstrating significant immunostimulatory properties and anti-tumor efficacy in preclinical studies. This guide provides a comparative analysis of Gardiquimod against other adjuvants, supported by experimental data, detailed protocols, and pathway visualizations to aid in its evaluation for cancer immunotherapy applications.
Gardiquimod, a member of the imidazoquinoline family, activates the innate immune system by binding to TLR7, which is primarily expressed in endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and type I interferons, ultimately bridging the innate and adaptive immune responses to combat tumor growth.
Comparative Efficacy of Gardiquimod
Preclinical evidence consistently highlights Gardiquimod's superiority over its predecessor, Imiquimod (B1671794), another TLR7 agonist. Studies have shown that Gardiquimod induces a more robust activation of immune cells and translates to enhanced anti-tumor effects.
Immunostimulatory Effects: In Vitro Data
A key function of a vaccine adjuvant is to enhance the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and cytotoxic immune cells like natural killer (NK) cells.
| Adjuvant (1 µg/ml) | Target Cells | Parameter | Result | Reference |
| Gardiquimod | Murine Splenocytes | % Cytotoxicity vs B16 Melanoma | ~45% | [1][2] |
| Imiquimod | Murine Splenocytes | % Cytotoxicity vs B16 Melanoma | ~30% | [1][2] |
| PBS (Control) | Murine Splenocytes | % Cytotoxicity vs B16 Melanoma | ~15% | [1][2] |
| Gardiquimod | RAW264.7 Macrophages | IL-12p70 Production (pg/ml) at 48h | ~300 | [1] |
| Imiquimod | RAW264.7 Macrophages | IL-12p70 Production (pg/ml) at 48h | ~150 | [1] |
| LPS (Positive Control) | RAW264.7 Macrophages | IL-12p70 Production (pg/ml) at 48h | ~450 | [1] |
Gardiquimod also demonstrates a greater capacity to induce the upregulation of co-stimulatory molecules on DCs, such as CD40, CD80, and CD86, which are crucial for the effective priming of T cell responses. While direct quantitative comparisons for these markers are not always available in a side-by-side format, studies consistently report Gardiquimod's enhanced potency in this regard compared to Imiquimod.[1]
Anti-Tumor Efficacy: In Vivo Data
The enhanced immunostimulatory properties of Gardiquimod translate to superior anti-tumor activity in animal models. When used as an adjuvant in a DC-based vaccine against B16 melanoma, Gardiquimod led to a more significant delay in tumor growth compared to Imiquimod.
| Treatment Group | Mean Tumor Volume (mm³) on Day 21 | Reference |
| DC Vaccine + Gardiquimod | ~400 | [3] |
| DC Vaccine + Imiquimod | ~800 | [3] |
| DC Vaccine Alone | ~1200 | [3] |
| PBS (Control) | ~2000 | [3] |
Mechanism of Action: The TLR7 Signaling Pathway
Gardiquimod exerts its effects by activating the TLR7 signaling pathway within immune cells. Upon binding to TLR7 in the endosome, it initiates a downstream cascade involving the recruitment of the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the expression of genes for inflammatory cytokines and type I interferons.
Caption: TLR7 Signaling Pathway Activated by Gardiquimod.
Comparison with Other Adjuvant Classes
While direct head-to-head preclinical studies are limited, the mechanism of action of Gardiquimod can be compared to other common adjuvants.
-
Resiquimod (R848): A TLR7/8 agonist, R848 activates a broader range of immune cells than Gardiquimod, including myeloid DCs and monocytes via TLR8. This can lead to a more potent, but potentially more inflammatory, immune response.[4][5]
-
Poly(I:C): A TLR3 agonist, Poly(I:C) mimics viral dsRNA and is a potent inducer of type I interferons. It is known to strongly activate NK cells and promote cross-presentation by DCs, which is beneficial for generating CD8+ T cell responses.[6][7]
-
CpG ODN: These synthetic oligonucleotides are TLR9 agonists that mimic bacterial DNA. They are potent inducers of Th1-type immune responses, characterized by the production of IFN-γ and IL-12.[8][9]
The choice of adjuvant will depend on the specific type of cancer, the desired immune response, and the vaccine platform. Gardiquimod's strong Th1-polarizing capacity and its proven efficacy in preclinical models make it a compelling candidate for further investigation in clinical settings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Gardiquimod.
Dendritic Cell (DC)-Based Tumor Vaccine Preparation
This protocol outlines the generation of a DC-based vaccine using tumor lysate as the antigen source.
Caption: Experimental Workflow for DC-Based Tumor Vaccine.
Detailed Steps:
-
Isolation of Bone Marrow: Bone marrow cells are flushed from the femurs and tibias of mice.
-
Generation of Immature DCs: The bone marrow cells are cultured for 6-7 days in media supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into immature DCs.
-
Preparation of Tumor Lysate: Tumor cells (e.g., B16 melanoma) are subjected to multiple freeze-thaw cycles to lyse the cells and release tumor antigens.[10]
-
Antigen Loading: Immature DCs are incubated with the tumor lysate for 18-24 hours to allow for antigen uptake and processing.[11][12]
-
DC Maturation: Gardiquimod is added to the culture to induce DC maturation, characterized by the upregulation of co-stimulatory molecules and cytokine production.
-
Vaccination: The mature, antigen-loaded DCs are harvested, washed, and injected into tumor-bearing mice, typically subcutaneously or intravenously.[1]
In Vivo Tumor Model and Treatment
This protocol describes a common preclinical model to assess the anti-tumor efficacy of a Gardiquimod-adjuvanted vaccine.
Detailed Steps:
-
Tumor Cell Implantation: C57BL/6 mice are injected subcutaneously with a suspension of B16 melanoma cells.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors are established, mice are treated with the DC vaccine adjuvanted with Gardiquimod. Treatment schedules can vary, but a common approach is one to three injections spaced several days apart.[1]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically a delay in tumor growth or an increase in overall survival compared to control groups.[3]
Conclusion
Gardiquimod stands out as a potent TLR7 agonist with significant potential as a tumor vaccine adjuvant. Its ability to induce a robust Th1-biased immune response, characterized by the activation of dendritic cells and cytotoxic lymphocytes, has been demonstrated in multiple preclinical studies. The comparative data presented here indicate a superior performance of Gardiquimod over Imiquimod in terms of both immunostimulation and anti-tumor efficacy. For researchers in the field of cancer immunotherapy, Gardiquimod represents a valuable tool to enhance the effectiveness of therapeutic cancer vaccines. Further clinical investigation is warranted to fully realize its therapeutic potential in human patients.
References
- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR agonists as vaccine adjuvants: comparison of CpG ODN and Resiquimod (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toll-like receptor agonists as cancer vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. Solicitar una copia del documento [ri.conicet.gov.ar]
- 11. academic.oup.com [academic.oup.com]
- 12. Optimization of Dendritic Cell Loading With Tumor Cell Lysates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Gardiquimod Hydrochloride
Essential guidelines for the safe and compliant disposal of Gardiquimod hydrochloride, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This compound, a potent imidazoquinoline compound used in research, requires specific disposal procedures due to its potential hazards. This guide provides a clear, step-by-step approach to its disposal, in line with established safety protocols.
Disposal Procedures for this compound
This compound should be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory for its disposal.[1] Under no circumstances should this chemical be disposed of down the drain or allowed to enter sewer systems or natural waterways.[2][3]
| Waste Type | Disposal Recommendation | Key Considerations |
| Unused or Expired this compound | Dispose of as hazardous chemical waste through an approved waste disposal plant. | Ensure the material is in a properly sealed and labeled container. |
| Empty Containers | Treat as hazardous waste and dispose of in the same manner as the product itself.[4] | Do not rinse containers and pour the residue into the drain. |
| Contaminated Labware (e.g., gloves, vials, pipette tips) | Collect in a designated, sealed, and properly labeled hazardous waste container. | All materials that have come into contact with this compound should be considered contaminated.[5] |
| Spill Cleanup Materials | Manage all materials used for cleaning up spills as hazardous waste.[5] | Place absorbent materials, contaminated personal protective equipment (PPE), and other cleanup debris into a sealed container for hazardous waste disposal. |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's Environmental Health and Safety (EHS) department or local regulations. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. bracco.com [bracco.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Essential Safety and Logistical Information for Handling Gardiquimod Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Gardiquimod hydrochloride in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification and Use |
| Hand Protection | Gloves | Double-gloving with nitrile or neoprene gloves is recommended. Nitrile gloves offer good resistance to a variety of chemicals, but as specific breakthrough data for Gardiquimod is unavailable, double-gloving provides an extra layer of protection. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the compound is suspected. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes or airborne particles of the compound, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles should be worn. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times to protect the skin and personal clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | This compound should be handled in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for the safe handling of this compound.
-
Preparation : Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting of the solid this compound powder within a chemical fume hood to contain any airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Handle the powder gently to minimize the creation of dust.
-
-
Dissolving :
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
-
Experimental Use :
-
Clearly label all containers with the compound name, concentration, and date of preparation.
-
When using the compound in experiments, maintain the use of all prescribed PPE.
-
-
Post-Handling :
-
After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste :
-
All solid waste contaminated with this compound, including used gloves, weighing boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste :
-
Aqueous and organic solvent waste containing this compound should be collected in separate, clearly labeled hazardous waste containers.
-
Do not pour any solutions containing this compound down the drain.
-
-
Sharps :
-
Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Decontamination and Neutralization :
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this class of compounds. All chemical waste must be disposed of in accordance with federal, state, and local regulations.
Signaling Pathway of Gardiquimod
Gardiquimod is an agonist of Toll-like receptor 7 (TLR7), which is involved in the innate immune response.[1] Upon binding to TLR7 in the endosome, Gardiquimod initiates a signaling cascade that leads to the activation of transcription factors NF-κB and IRF, resulting in the production of type I interferons and pro-inflammatory cytokines.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
